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Aminooxy-PEG4-Propargyl

Cat. No.: B605443
M. Wt: 247.29 g/mol
InChI Key: BGPKKFCCGOYRRN-UHFFFAOYSA-N
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Description

Linker useful in Click Chemistry reactions.>Aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and an aminooxy group. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B605443 Aminooxy-PEG4-Propargyl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17-12/h1H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPKKFCCGOYRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aminooxy-PEG4-Propargyl: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-Propargyl is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and chemical biology. Its unique architecture, featuring a terminal aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group, enables the sequential and orthogonal ligation of two different molecules. This capability is particularly valuable in the construction of complex biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction widely used for site-specific protein modification.[1] The propargyl group, a terminal alkyne, is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the efficient and specific conjugation to azide-modified molecules.[2] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces steric hindrance, and provides a defined distance between the conjugated molecules.[3]

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name O-(3,6,9,12-Tetraoxapentadec-14-yn-1-yl)hydroxylamine[3]
Molecular Formula C11H21NO5[4][5]
Molecular Weight 247.29 g/mol [4]
CAS Number 1835759-78-8[4][5]
Purity Typically ≥95%[5][6]
Appearance Varies (often a solid or oil)-
Solubility Soluble in Water, DMSO, DMF[7]
Storage Conditions -20°C[7]
Stability Aminooxy compounds are reactive and sensitive; long-term storage is not recommended. Immediate use (within 1 week) is often advised for related aminooxy-PEG compounds.

Key Applications and Experimental Workflows

This compound is a cornerstone in the modular synthesis of complex bioconjugates. Its bifunctional nature allows for a two-step ligation strategy, which is fundamental to the construction of ADCs and PROTACs.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb). A common strategy involves the site-specific introduction of an aldehyde or ketone group onto the antibody, which then serves as a reactive handle for the aminooxy group of the linker. The propargyl end of the linker can then be conjugated to an azide-modified cytotoxic drug via click chemistry.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment Antibody Antibody Aldehyde_Antibody Antibody with Aldehyde/Ketone Handle Antibody->Aldehyde_Antibody Site-specific Oxidation Linked_Antibody Propargyl-PEG4-Antibody Aldehyde_Antibody->Linked_Antibody Oxime Ligation Linker This compound Linker->Linked_Antibody ADC Final ADC Construct Linked_Antibody->ADC Click Chemistry (CuAAC) Payload Azide-Modified Cytotoxic Drug Payload->ADC

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Proteolysis Targeting Chimera (PROTAC) Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand (warhead) and the E3 ligase-binding ligand.

PROTAC_Synthesis_Workflow Warhead Target Protein Ligand (with Aldehyde/Ketone) Intermediate Warhead-Linker Intermediate Warhead->Intermediate Oxime Ligation Linker This compound Linker->Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with Azide) PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Intermediate->PROTAC Click Chemistry (CuAAC)

A modular approach to the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing this compound.

Signaling Pathway Modulation by PROTACs

PROTACs synthesized using linkers like this compound can be designed to target specific proteins involved in cellular signaling pathways implicated in disease. For example, a PROTAC could be developed to target a kinase, such as IRAK4, which is involved in the NF-κB signaling pathway often dysregulated in certain cancers.

PROTAC_Signaling_Pathway cluster_protac_action PROTAC Mechanism of Action cluster_signaling_pathway NF-κB Signaling Pathway PROTAC IRAK4-Targeting PROTAC Ternary_Complex Ternary Complex (PROTAC-IRAK4-E3 Ligase) PROTAC->Ternary_Complex IRAK4 IRAK4 Protein IRAK4->Ternary_Complex IKK_Complex IKK Complex IRAK4->IKK_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination IRAK4 Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Degradation->IRAK4 Inhibition of Pathway MyD88 MyD88 MyD88->IRAK4 IκB IκB Phosphorylation IKK_Complex->IκB NF_kappa_B NF-κB Activation IκB->NF_kappa_B Cell_Survival Cell Proliferation & Survival NF_kappa_B->Cell_Survival

Mechanism of a PROTAC targeting IRAK4 to inhibit the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Protocol for Oxime Ligation

This protocol describes the reaction of the aminooxy group with an aldehyde or ketone.

Materials:

  • Aldehyde or ketone-modified biomolecule

  • This compound

  • Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline (B41778) in PBS, pH 6.0) or a neutral pH buffer (pH 6.5-7.5)[6]

  • Quenching solution (optional)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the aldehyde or ketone-modified biomolecule in the reaction buffer.

  • Dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Add the this compound solution to the biomolecule solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • (Optional) Quench the reaction by adding a quenching reagent (e.g., an excess of a small molecule aldehyde or ketone).

  • Purify the resulting conjugate using an appropriate method to remove excess linker and other reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group and an azide-modified molecule.

Materials:

  • Propargyl-functionalized molecule (e.g., the product from the oxime ligation)

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: Aqueous buffer such as PBS or Tris buffer.

  • Purification system (e.g., chromatography)

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the reaction buffer.

  • Prepare a stock solution of the copper catalyst by pre-mixing CuSO4 and the copper ligand in the reaction buffer.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction at room temperature for 1-4 hours. The reaction is typically rapid.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Purify the final conjugate to remove the copper catalyst and unreacted starting materials.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure and dual reactivity enable the precise and efficient assembly of molecules such as ADCs and PROTACs, which are at the forefront of modern drug discovery and development. The methodologies outlined in this guide provide a foundation for researchers to leverage the capabilities of this linker in their own investigations.

References

An In-Depth Technical Guide to Aminooxy-PEG4-Propargyl: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-propargyl is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features two distinct reactive moieties: an aminooxy group and a propargyl (terminal alkyne) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction often referred to as oxime ligation. The propargyl group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole ring with an azide-functionalized molecule. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and graphical representations of key chemical processes and workflows.

Chemical Structure and Properties

This compound is a well-defined molecule with specific physicochemical properties that are crucial for its function in bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₁H₂₁NO₅
Molecular Weight 247.29 g/mol
CAS Number 1835759-78-8
Appearance Colorless to light yellow liquid
Purity Typically ≥95% - 98%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Conditions Store at -20°C, protect from light. Aminooxy compounds are reactive and sensitive; immediate use (within 1 week) is often recommended for aqueous solutions. Stock solutions in anhydrous solvents can be stored for longer periods at -80°C (up to 6 months) or -20°C (up to 1 month).

Core Reactions and Signaling Pathways

The utility of this compound stems from its two orthogonal reactive handles, allowing for sequential or one-pot conjugation strategies.

Oxime Ligation

The aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules. The reaction is most efficient at a slightly acidic to neutral pH (pH 4.5-7). The rate of oxime formation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine).

Oxime_Ligation cluster_reactants Reactants Molecule_A Molecule-CHO (e.g., Oxidized Antibody) Product Molecule-CH=N-O-PEG4-Propargyl (Oxime Conjugate) Molecule_A->Product Oxime Ligation Linker H₂N-O-PEG4-Propargyl (this compound) Linker->Product Catalyst Aniline catalyst pH 4.5-7 Catalyst->Product Water H₂O

Caption: Oxime ligation reaction between an aldehyde-containing molecule and this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker undergoes a highly efficient and specific reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst. This "click" reaction forms a stable 1,4-disubstituted triazole linkage. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).

CuAAC_Reaction cluster_reactants Reactants Molecule_B Molecule-N₃ (e.g., Azide-modified drug) Product R-Triazole-Molecule (Triazole Conjugate) Molecule_B->Product Click Chemistry Alkyne_Linker R-C≡CH (Propargyl end of Linker) Alkyne_Linker->Product Catalyst Cu(I) catalyst (CuSO₄, Na-Ascorbate) Catalyst->Product

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of the propargyl group.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Site-Specific Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized linker to an antibody that has been glycan-engineered to present aldehyde groups.

A. Generation of Aldehyde Groups on the Antibody:

  • Buffer Exchange: Prepare the antibody (e.g., trastuzumab) at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Oxidation: Chill the antibody solution on ice. Add a stock solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-15 mM. Incubate the reaction on ice for 30 minutes, protected from light.

  • Quenching: Quench the reaction by adding propylene (B89431) glycol to a final concentration of 20 mM. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove excess reagents by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

B. Oxime Ligation with this compound:

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Conjugation: To the purified, aldehyde-functionalized antibody, add a 10- to 30-fold molar excess of the this compound solution. Aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation, protected from light.

  • Purification: Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unconjugated linker and other small molecules.

ADC_Conjugation_Workflow Start Monoclonal Antibody (mAb) Oxidation Periodate Oxidation of Glycans Start->Oxidation Purification1 Desalting Oxidation->Purification1 Aldehyde_mAb Aldehyde-functionalized mAb Conjugation Oxime Ligation with This compound Aldehyde_mAb->Conjugation ADC_Linker mAb-Linker Conjugate Conjugation->ADC_Linker Purification2 Size-Exclusion Chromatography (SEC) ADC_Linker->Purification2 Click_Reaction CuAAC with Azide-Payload Purification3 Purification (e.g., HIC, SEC) Click_Reaction->Purification3 Final_ADC Purified Antibody-Drug Conjugate (ADC) Purification1->Aldehyde_mAb Purification2->Click_Reaction Purification3->Final_ADC

Caption: Workflow for site-specific ADC synthesis using this compound.

Protocol 2: PROTAC Synthesis via CuAAC

This protocol outlines the "click" reaction to conjugate an alkyne-containing molecule (e.g., a protein-of-interest ligand linked to this compound) with an azide-functionalized E3 ligase ligand.

  • Reagent Preparation:

    • Dissolve the alkyne-containing component (1.0 equivalent) and the azide-containing component (1.0-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol or DMSO).

    • Prepare a fresh 1 M aqueous solution of sodium ascorbate.

    • Prepare a 100 mM aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of the alkyne and azide (B81097) components.

    • Add the sodium ascorbate solution to the reaction mixture (final concentration typically 5-10 times that of the copper).

    • Initiate the reaction by adding the CuSO₄ solution (final concentration typically 1-5 mol%).

  • Incubation: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is then dried and concentrated. The final PROTAC is typically purified by preparative HPLC.

Characterization of Conjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality and for regulatory purposes.

Table 2: Common Characterization Techniques for this compound Conjugates

TechniquePurposeReference(s)
Mass Spectrometry (MS) Confirms the successful conjugation and determines the molecular weight of the final product. For ADCs, it is used to determine the drug-to-antibody ratio (DAR).
High-Performance Liquid Chromatography (HPLC)
    - Size-Exclusion (SEC-HPLC)Separates molecules based on size. Used for purification and to assess for aggregation of the conjugate.
    - Reverse-Phase (RP-HPLC)Separates molecules based on hydrophobicity. Can be used for purification and to separate positional isomers of PEGylated conjugates.
    - Hydrophobic Interaction (HIC)Separates proteins based on hydrophobicity. A powerful tool for determining the DAR distribution of ADCs.
UV-Vis Spectroscopy Used to determine the concentration of the protein and, if the payload has a distinct chromophore, can be used to help determine the DAR.

Conclusion

Aminooxy-PEG4

Synthesis and Characterization of Aminooxy-PEG4-Propargyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Aminooxy-PEG4-Propargyl, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The unique architecture of this linker, featuring a terminal aminooxy group for reaction with aldehydes and ketones and a propargyl group for "click" chemistry, enables the precise and efficient linkage of diverse molecular entities.

Physicochemical Properties and Data

This compound is a well-defined molecule with specific physical and chemical properties. The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 1835759-78-8[1][]
Molecular Formula C₁₁H₂₁NO₅[1][]
Molecular Weight 247.29 g/mol [1]
Appearance Colorless to pale yellow oil or solidInferred
Purity Typically ≥95%[]
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents[3]
Storage Conditions Store at -20°C, protect from light and moisture[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a reliable and scalable pathway. The overall strategy involves the initial propargylation of a commercially available tetraethylene glycol, followed by the introduction of the aminooxy functionality.

Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Propargylation cluster_1 Step 2: Phthalimide (B116566) Installation cluster_2 Step 3: Deprotection TEG Tetraethylene Glycol Propargyl_PEG Propargyl-PEG4-OH TEG->Propargyl_PEG Propargyl Bromide, NaH, THF Phthalimido_PEG N-Phthalimido-PEG4-Propargyl Propargyl_PEG->Phthalimido_PEG N-Hydroxyphthalimide, PPh3, DIAD, THF Final_Product This compound Phthalimido_PEG->Final_Product Hydrazine (B178648), EtOH

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-3,6,9-trioxaundecan-11-ol (Propargyl-PEG4-OH)

This procedure is adapted from established methods for the mono-propargylation of polyethylene (B3416737) glycols.

  • Materials:

    • Tetraethylene glycol (1 equivalent)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

    • Propargyl bromide, 80% solution in toluene (B28343) (1.05 equivalents)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • To a solution of tetraethylene glycol in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0°C and add propargyl bromide dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield Propargyl-PEG4-OH as a colorless oil.

  • Expected Yield: 60-75%

Step 2: Synthesis of 2-(1-(Prop-2-yn-1-yloxy)-3,6,9-trioxaundecan-11-yloxy)isoindoline-1,3-dione (N-Phthalimido-PEG4-Propargyl)

This step utilizes a Mitsunobu reaction to install the protected aminooxy group.

  • Materials:

    • Propargyl-PEG4-OH (1 equivalent)

    • N-Hydroxyphthalimide (1.2 equivalents)

    • Triphenylphosphine (B44618) (PPh₃) (1.5 equivalents)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve Propargyl-PEG4-OH, N-hydroxyphthalimide, and triphenylphosphine in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add DIAD or DEAD dropwise to the cooled solution. A color change and/or formation of a precipitate is typically observed.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Phthalimido-PEG4-Propargyl.

  • Expected Yield: 70-85%

Step 3: Synthesis of this compound

The final step involves the deprotection of the phthalimide group using hydrazine.

  • Materials:

    • N-Phthalimido-PEG4-Propargyl (1 equivalent)

    • Hydrazine monohydrate (4-5 equivalents)

    • Ethanol (B145695) or Dichloromethane/Methanol mixture

  • Procedure:

    • Dissolve N-Phthalimido-PEG4-Propargyl in ethanol or a mixture of dichloromethane and methanol.

    • Add hydrazine monohydrate to the solution and stir at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the precipitate and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification by column chromatography may be performed if necessary.

  • Expected Yield: >90%

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Purity and Identity Confirmation NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (ESI-MS) HPLC HPLC Analysis TLC Thin Layer Chromatography Final_Product This compound Final_Product->NMR Final_Product->MS Final_Product->HPLC Final_Product->TLC

Caption: Characterization workflow for this compound.

Spectroscopic and Chromatographic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural verification. The expected chemical shifts (δ) are as follows:

    • δ 4.20 (d, J = 2.4 Hz, 2H, -O-CH₂-C≡CH)

    • δ 3.85 (t, J = 6.2 Hz, 2H, -CH₂-ONH₂)

    • δ 3.70-3.60 (m, 12H, PEG -CH₂-O-CH₂-)

    • δ 2.42 (t, J = 2.4 Hz, 1H, -C≡CH)

    • A broad singlet corresponding to the -ONH₂ protons is also expected, though its position can vary. A known spectrum is available for comparison.[4]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the carbon framework of the molecule. Expected chemical shifts are:

    • δ 79.5 (-C≡CH)

    • δ 74.8 (-C≡CH)

    • δ 75.5 (-CH₂-ONH₂)

    • δ 70.8-70.0 (PEG -CH₂-O-)

    • δ 69.2 (-O-CH₂-C≡CH)

    • δ 58.5 (-O-CH₂-C≡CH)

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

  • Expected m/z:

    • [M+H]⁺: 248.15

    • [M+Na]⁺: 270.13

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm (for end-group analysis if applicable) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for non-chromophoric compounds.

  • Expected Result: A single major peak indicating a purity of ≥95%.

Applications and Significance

This compound is a versatile linker used in various advanced applications in the fields of life sciences and drug development:

  • PROTACs: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): The aminooxy group can react with an aldehyde-functionalized antibody, while the propargyl group can be used to attach a cytotoxic payload via click chemistry.

  • Bioconjugation: This linker enables the site-specific modification of proteins, peptides, and other biomolecules.[1] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

  • Click Chemistry: The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a highly efficient and specific method for conjugation.[1]

This in-depth technical guide provides researchers and drug development professionals with the necessary information for the successful synthesis and characterization of this compound. The detailed protocols and expected data will facilitate the reliable production and quality control of this important bifunctional linker for a wide range of applications in modern chemical biology and medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Aminooxy-PEG4-Propargyl in Bioconjugation

This compound is a heterobifunctional linker designed for the precise and efficient covalent coupling of molecular entities. Its architecture, featuring a terminal aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal propargyl (alkyne) group, enables two distinct and orthogonal modes of conjugation. This dual reactivity makes it an invaluable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled, site-specific modification is paramount.

The polyethylene (B3416737) glycol spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. This guide details the core mechanisms of action for each reactive moiety, provides quantitative kinetic data, and outlines detailed experimental protocols for its application in bioconjugation.

Core Mechanism 1: The Aminooxy Group and Oxime Ligation

The aminooxy group (-O-NH₂) is a potent nucleophile that chemoselectively reacts with aldehydes and ketones to form a stable oxime bond (C=N-O). This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry due to its high specificity and ability to proceed under mild, aqueous conditions, typically at a pH between 4 and 7. The reaction is compatible with most functional groups found in biomolecules, and its only byproduct is water.

The rate of oxime formation is significantly influenced by pH and can be accelerated by nucleophilic catalysts, most notably aniline (B41778) and its derivatives. The catalyst operates by first forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy group.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_catalysis Aniline Catalysis cluster_product Product R1_CO_R2 Biomolecule-Aldehyde/Ketone (R-C=O) Schiff_Base Protonated Schiff Base Intermediate R1_CO_R2->Schiff_Base Linker_ONH2 This compound (H₂N-O-Linker) Oxime Stable Oxime Bond (R-C=N-O-Linker) Linker_ONH2->Oxime Nucleophilic Attack Aniline Aniline Catalyst Aniline->Schiff_Base + H⁺ Schiff_Base->Oxime Water H₂O Oxime->Water Byproduct

Figure 1: Aniline-catalyzed oxime ligation mechanism.

Core Mechanism 2: The Propargyl Group and Click Chemistry

The propargyl group is a terminal alkyne that serves as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and reliability. The most prominent reaction involving a terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction joins the terminal alkyne of the propargyl group with an azide-functionalized molecule to form a highly stable 1,4-disubstituted triazole ring. This reaction exhibits an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270). To stabilize the Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage, a chelating ligand such as THPTA or TBTA is often included. The reaction is robust, proceeding over a wide pH range (4-12) in aqueous environments.

CuAAC_Mechanism Propargyl Propargyl-Linker (R-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Propargyl->Cu_Acetylide + Cu(I) Azide (B81097) Azide-Payload (R'-N₃) Metallocycle Six-Membered Cu-Metallocycle Azide->Metallocycle Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Metallocycle + Azide Triazole_Product Stable 1,2,3-Triazole Product Metallocycle->Triazole_Product Cyclization Triazole_Product->Cu_I Regenerates Catalyst

Figure 2: Catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Integrated Bioconjugation Workflow

The orthogonal nature of the aminooxy and propargyl groups allows for controlled, sequential bioconjugation strategies. A typical workflow involves first reacting the aminooxy group with a carbonyl-containing biomolecule, followed by purification and subsequent reaction of the propargyl group with an azide-functionalized payload.

Workflow_Diagram MoleculeA Molecule A (e.g., Aldehyde-tagged Protein) Step1 Step 1: Oxime Ligation MoleculeA->Step1 Linker This compound Linker->Step1 Intermediate Intermediate Conjugate (Protein-Linker) Step1->Intermediate Step2 Step 2: CuAAC Click Chemistry Intermediate->Step2 MoleculeB Molecule B (e.g., Azide-Payload) MoleculeB->Step2 FinalProduct Final Bioconjugate (Protein-Linker-Payload) Step2->FinalProduct

Figure 3: Sequential bioconjugation workflow using this compound.

Quantitative Data Presentation

The efficiency of bioconjugation is critically dependent on reaction kinetics. The following tables summarize representative kinetic data for both oxime ligation and CuAAC reactions.

Table 1: Kinetic Analysis of Oxime Ligation with Different Catalysts

Observed second-order rate constants (k_obs_) for the reaction between an aldehyde/ketone and an aminooxy compound under various catalytic conditions at neutral or near-neutral pH.

Carbonyl SubstrateCatalyst (Concentration)pHk_obs_ (M⁻¹s⁻¹)Reference
DodecanalAniline (50 mM)7.3~95.0
Dodecanalm-Phenylenediamine (B132917) (50 mM)7.3~150.0
Citral (Aldehyde)Aniline (50 mM)7.348.9
Citral (Aldehyde)m-Phenylenediamine (50 mM)7.378.2
2-Pentanone (Ketone)Aniline (100 mM)7.50.082
2-Pentanone (Ketone)m-Phenylenediamine (100 mM)7.50.20
Aldehyde-ProteinAniline (100 mM)7.0~10
Aldehyde-Proteinm-Phenylenediamine (750 mM)7.0~150
Aldehyde-PEGylationUncatalyzed7.0-
Aldehyde-PEGylationAniline (10 mM)7.0~6-fold faster than uncatalyzed
Aldehyde-PEGylationp-Phenylenediamine (10 mM)7.0~120-fold faster than uncatalyzed

Note: Direct comparison of rates should be made with caution as experimental conditions (e.g., specific reactants, buffer composition) may vary between studies.

Table 2: Relative Performance of Alkynes in CuAAC

Reaction times to reach 50% and 90% conversion for the CuAAC reaction between various alkynes and a coumarin (B35378) azide under bioconjugation conditions (pH 7.4, 37 °C) using THPTA as the ligand.

Alkyne SubstrateCopper ConcentrationTime to 50% ConversionTime to 90% Conversion
Propargyl Glycine 100 µM< 5 min< 10 min
Propargyl Glycine 10 µM~ 20 min~ 60 min
4-Pentynoic Acid100 µM< 5 min< 10 min
4-Pentynoic Acid10 µM~ 30 min> 90 min
N-Propargyl Acetamide100 µM< 5 min< 10 min
N-Propargyl Acetamide10 µM~ 25 min~ 75 min
Propiolamide100 µM< 5 min< 10 min
Propiolamide10 µM~ 15 min~ 40 min

Experimental Protocols

Protocol 1: Site-Specific Protein Modification via Oxime Ligation

This protocol describes the conjugation of an aminooxy-linker to an antibody with engineered aldehyde sites, generated via enzymatic modification of a specific tag (e.g., FGE-mediated conversion of a cysteine to formylglycine).

Materials:

  • Aldehyde-tagged monoclonal antibody (mAb) in PBS, pH 7.4.

  • This compound (dissolved in DMSO or aqueous buffer).

  • Catalyst stock solution: 1 M p-Phenylenediamine or m-Phenylenediamine in water (adjust pH to 7.0 if necessary).

  • Conjugation Buffer: Phosphate buffer (100 mM), pH 7.0.

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or dialysis cassettes (10 kDa MWCO).

Methodology:

  • Antibody Preparation: Prepare the aldehyde-tagged mAb solution to a concentration of 1-10 mg/mL in conjugation buffer. Avoid amine-containing buffers like Tris.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO or conjugation buffer.

  • Conjugation Reaction:

    • To the mAb solution, add the this compound stock solution to achieve a final molar excess of 10-50 fold over the antibody.

    • Add the catalyst stock solution to a final concentration of 10-100 mM. Note: Higher concentrations of catalysts like m-phenylenediamine (up to 750 mM) can significantly increase reaction rates but may require optimization.

    • Incubate the reaction mixture at room temperature (20-25 °C) for 2-12 hours with gentle agitation. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, remove the excess linker and catalyst by SEC or dialysis against PBS, pH 7.4.

    • Concentrate the purified propargyl-functionalized antibody using an appropriate centrifugal filter device.

  • Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (LC-MS). The resulting conjugate is now ready for subsequent click chemistry reactions.

Protocol 2: General Procedure for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-modified payload to the propargyl-functionalized protein from Protocol 1.

Materials:

  • Propargyl-functionalized protein in PBS, pH 7.4.

  • Azide-modified payload (e.g., cytotoxic drug, fluorophore) dissolved in DMSO.

  • Copper(II) Sulfate (CuSO₄) stock solution: 100 mM in water.

  • Ligand (THPTA) stock solution: 200 mM in water.

  • Sodium Ascorbate stock solution: 100 mM in water (must be prepared fresh).

  • Quenching Solution: 500 mM EDTA, pH 8.0.

Methodology:

  • Preparation of Reactants:

    • In a reaction tube, combine the propargyl-functionalized protein with the azide-modified payload. A molar ratio of payload-to-protein of 4:1 to 10:1 is typical. The final protein concentration should be in the low micromolar range.

  • Preparation of Catalyst Premix:

    • In a separate microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:2 to 1:5 molar ratio (e.g., 5 µL of 100 mM CuSO₄ and 12.5 µL of 200 mM THPTA). Let the complex form for 1-2 minutes.

  • Initiation of Reaction:

    • Add the Cu(I)/Ligand premix to the protein/payload mixture. The final concentration of copper is typically 50-250 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be 5-10 times that of the copper.

    • Gently mix and incubate at room temperature for 1-4 hours, protected from

Aminooxy-PEG4-Propargyl: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG4-Propargyl is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation, enabling the precise and stable connection of diverse molecular entities. Its unique architecture, featuring a terminal aminooxy group and a propargyl group separated by a hydrophilic tetraethylene glycol (PEG) spacer, offers orthogonal reactivity. This dual functionality allows for a two-step ligation process, making it an invaluable component in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins.

This technical guide provides a comprehensive overview of the core features of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its key applications.

Core Physicochemical Properties

The utility of this compound as a linker is underpinned by its distinct chemical characteristics. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates in aqueous buffers, which is particularly beneficial when working with biomolecules.[1] The terminal functional groups provide specific reactivity for controlled conjugation.

PropertyValueReference
Chemical Formula C11H21NO5
Molecular Weight 247.3 g/mol
CAS Number 1835759-78-8
Purity Typically >95-98%
Appearance Varies (often a solid)
Solubility Soluble in water and common organic solvents like DMSO and DMF.

Dual Reactivity: A Gateway to Orthogonal Bioconjugation

The power of this compound lies in its two distinct reactive moieties, which allow for sequential or simultaneous conjugation reactions with high specificity.

Oxime Ligation via the Aminooxy Group

The aminooxy group (-O-NH2) reacts chemoselectively with carbonyl compounds (aldehydes and ketones) to form a highly stable oxime linkage (-O-N=C). This reaction is bio-orthogonal, meaning it proceeds efficiently under physiological conditions without interfering with other functional groups present in biomolecules.

Key features of the oxime ligation include:

  • High Stability: The resulting oxime bond is significantly more stable than other linkages like hydrazones, particularly under physiological pH.

  • Favorable Kinetics: The reaction can be accelerated by catalysts such as aniline (B41778) or its derivatives, with p-phenylenediamine (B122844) showing a significant rate enhancement at neutral pH.

  • Mild Reaction Conditions: The ligation typically proceeds efficiently in aqueous buffers at or near neutral pH (6.5-7.5), preserving the integrity of sensitive biomolecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) via the Propargyl Group

The terminal propargyl group (a type of alkyne) is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring with an azide-containing molecule.

Key features of CuAAC include:

  • High Efficiency and Specificity: The reaction is highly reliable, proceeds with high yields, and is orthogonal to most biological functional groups.

  • Robustness: The reaction is tolerant of a wide range of solvents, including aqueous environments, and temperatures.

  • Biocompatibility: The use of copper-chelating ligands can minimize potential cytotoxicity when working with living cells or sensitive proteins.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of a protein (containing an accessible aldehyde or ketone) to an azide-modified small molecule.

Step 1: Oxime Ligation of this compound to a Protein

  • Preparation of Aldehyde/Ketone on the Protein:

    • If the protein does not have a native aldehyde or ketone, one can be introduced. For glycoproteins, mild oxidation of carbohydrate moieties using 1-10 mM sodium meta-periodate in a buffer at pH 5.5 can generate aldehyde groups.

    • Alternatively, genetic encoding of unnatural amino acids containing a ketone or aldehyde can provide a site-specific handle.

  • Reaction Setup:

    • Dissolve the aldehyde/ketone-containing protein in an amine-free buffer (e.g., phosphate (B84403) buffer) at a pH of 6.5-7.5.

    • Dissolve this compound in the same buffer or a compatible solvent like DMSO.

    • Add a 10-50 molar excess of this compound to the protein solution.

    • (Optional) To accelerate the reaction, a catalyst like aniline or p-phenylenediamine can be added to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

  • Purification:

    • Remove excess linker and catalyst by size-exclusion chromatography (SEC) or dialysis.

Step 2: Click Chemistry Conjugation of the Propargyl-Modified Protein to an Azide-Containing Small Molecule

  • Reaction Setup:

    • To the purified propargyl-modified protein in a suitable buffer (e.g., PBS, pH 7.4), add the azide-containing small molecule (typically a 5-10 fold molar excess).

  • Catalyst Preparation (prepare fresh):

    • Prepare stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO4) (e.g., 20 mM in water)

      • A reducing agent, such as sodium ascorbate (B8700270) (e.g., 50 mM in water)

      • A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM in water)

  • Reaction Initiation:

    • Add the catalyst components to the protein-azide mixture in the following order, with gentle mixing after each addition:

      • Copper ligand (e.g., to a final concentration of 250-1250 µM)

      • CuSO4 (e.g., to a final concentration of 50-250 µM)

      • Sodium ascorbate (e.g., to a final concentration of 250-2500 µM)

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the final conjugate using SEC, affinity chromatography, or dialysis to remove unreacted small molecules and catalyst components.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the generation of an ADC by first creating aldehyde groups on an antibody, followed by conjugation with an aminooxy-PEG-drug construct. While the example uses a pre-formed aminooxy-PEG-drug, the principle is directly applicable to a two-step approach with this compound.

  • Generation of Aldehyde Groups on the Antibody:

    • Gently oxidize the carbohydrate moieties in the Fc region of the antibody using a mild oxidizing agent like sodium periodate.[1]

  • Conjugation Reaction:

    • Dissolve the aminooxy-PEG-drug molecule (or in a two-step approach, this compound) in a suitable solvent (e.g., DMSO).[1]

    • React the aldehyde-modified antibody with the aminooxy-containing molecule in a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[1]

  • Purification and Characterization:

    • Purify the ADC using methods like size-exclusion chromatography.

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[1]

Visualizing the Workflow and Reactions

To better illustrate the processes involved, the following diagrams are provided in DOT language for use with Graphviz.

G cluster_oxime Step 1: Oxime Ligation cluster_click Step 2: Click Chemistry Protein_CHO Protein with Aldehyde/Ketone Propargyl_Protein Propargyl-Modified Protein Protein_CHO->Propargyl_Protein Aminooxy Reaction Linker This compound Linker->Propargyl_Protein Final_Conjugate Final Bioconjugate Propargyl_Protein->Final_Conjugate CuAAC Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Final_Conjugate

Caption: A two-step bioconjugation workflow using this compound.

G cluster_reactants Protein-CHO Protein-Aldehyde Oxime_Linkage Protein-CH=N-O-PEG4-Propargyl Protein-CHO->Oxime_Linkage H2N-O-Linker H₂N-O-PEG4-Propargyl H2N-O-Linker->Oxime_Linkage Final_Conjugate Protein-Oxime-Linker-Triazole-Molecule Oxime_Linkage->Final_Conjugate Azide-Molecule Azide-Molecule Triazole_Ring Triazole Azide-Molecule->Triazole_Ring Triazole_Ring->Final_Conjugate

Caption: Chemical transformations enabled by this compound.

G start Start: Biomolecule & Small Molecule step1 Introduce/Expose Carbonyl on Biomolecule (if needed) start->step1 step2 Oxime Ligation with This compound step1->step2 purify1 Purification 1 (e.g., SEC, Dialysis) step2->purify1 step3 Click Reaction with Azide-Modified Small Molecule purify1->step3 purify2 Purification 2 (e.g., SEC, Affinity Chromatography) step3->purify2 characterize Characterization (SDS-PAGE, MS, HIC) purify2->characterize end Final Bioconjugate characterize->end

Caption: A logical workflow for a typical bioconjugation experiment.

Conclusion

This compound stands out as a highly effective and versatile linker for the creation of sophisticated bioconjugates. Its orthogonal reactive ends, coupled with the beneficial properties of the PEG spacer, provide researchers and drug developers with a reliable tool for linking biomolecules to a wide array of other molecules with high precision and stability. The ability to perform sequential conjugations under mild conditions makes it particularly suitable for applications in the development of next-generation therapeutics and advanced research probes.

References

An In-Depth Technical Guide to Aminooxy-PEG4-Propargyl: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG4-Propargyl, a versatile heterobifunctional linker. We will delve into its chemical properties, and detail its applications in advanced bioconjugation strategies, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols and visual workflows to assist researchers in leveraging this powerful tool for their drug discovery and development efforts.

Core Properties of this compound

This compound is a chemical compound that features two distinct reactive functionalities at either end of a polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation of two different molecules.

PropertyValueReference
CAS Number 1835759-78-8
Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol

The key to its utility lies in its bifunctional nature:

  • Aminooxy Group (-ONH2): This group readily reacts with aldehydes or ketones to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.

  • Propargyl Group (-C≡CH): This terminal alkyne is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a rapid and efficient method for forming a stable triazole linkage with an azide-containing molecule.

The PEG4 spacer enhances the solubility of the linker and the resulting conjugates in aqueous buffers, a crucial attribute for biological applications.

Applications in Bioconjugation and PROTAC Synthesis

The dual reactivity of this compound makes it an invaluable tool for creating complex molecular architectures. Its primary application is in the construction of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.

A PROTAC typically consists of three components:

  • A ligand that binds to the target Protein of Interest (POI) .

  • A ligand that recruits an E3 ubiquitin ligase .

  • A linker that connects the two ligands.

This compound serves as an ideal linker, enabling the connection of a POI ligand and an E3 ligase ligand through two distinct and controlled chemical reactions.

Experimental Protocols

The following are detailed protocols for the two key reactions involving this compound. These are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule, such as a modified peptide or small molecule.

Materials:

  • This compound

  • Azide-modified molecule (e.g., Azido-Peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the Azido-Peptide in degassed PBS.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azido-Peptide solution (to a final concentration of 1 mM).

      • This compound stock solution (1.2 equivalents).

      • THPTA stock solution (5 equivalents relative to CuSO4).

      • CuSO4 stock solution (to a final concentration of 1 mM).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM) to initiate the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents and catalyst using methods such as size-exclusion chromatography (e.g., PD-10 desalting columns) or reverse-phase HPLC.

Protocol 2: Oxime Ligation

This protocol details the reaction of the aminooxy group (on the product from Protocol 1 or on the free linker) with an aldehyde-containing molecule.

Materials:

  • Aminooxy-functionalized molecule (e.g., the product from Protocol 1)

  • Aldehyde-containing molecule (e.g., an aldehyde-tagged protein or a small molecule)

  • Aniline (B41778) (as a catalyst, optional but recommended)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)

Procedure:

  • Preparation of Solutions:

    • Dissolve the aminooxy-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1 mM).

    • Dissolve the aldehyde-containing molecule in the reaction buffer.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aminooxy-functionalized molecule and the aldehyde-containing molecule (typically at a 1.2 to 5-fold molar excess of the aminooxy compound).

    • If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.

  • Purification:

    • The resulting oxime-linked conjugate can be purified using methods appropriate for the specific molecules, such as dialysis, size-exclusion chromatography, or HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates E2 with Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this bifunctional linker is a two-step process, leveraging its orthogonal reactive ends.

An In-depth Technical Guide to Bifunctional PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has become a cornerstone in the development of biotherapeutics. This technique offers a multitude of advantages, including enhanced solubility, increased stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity. At the heart of this technology are bifunctional PEG linkers, versatile molecules that enable the conjugation of PEG chains to proteins and other biomolecules. This guide provides a comprehensive technical overview of bifunctional PEG linkers, their properties, the chemistry of their application in protein modification, detailed experimental protocols, and methods for the characterization of the resulting conjugates.

Bifunctional PEG linkers are polyethylene glycol polymers that have reactive functional groups at both ends. These linkers are broadly classified into two main categories:

  • Homobifunctional PEGs: Possess two identical functional groups (X-PEG-X). They are primarily used as crosslinking agents to link two of the same molecule or to form hydrogels.

  • Heterobifunctional PEGs: Have two different functional groups (X-PEG-Y). This dual reactivity allows for the sequential and specific conjugation of two different molecules, such as linking a targeting ligand to a drug or a protein to a surface.

The choice of the functional groups on the bifunctional PEG is dictated by the available reactive sites on the target protein. The most commonly targeted functional groups on proteins are the primary amines of lysine (B10760008) residues and the N-terminus, as well as the sulfhydryl groups of cysteine residues.

Core Concepts of Protein Modification with Bifunctional PEG Linkers

The strategic use of bifunctional PEG linkers in protein modification can significantly enhance the therapeutic properties of a protein. The PEG polymer itself, being hydrophilic and biocompatible, creates a hydration shell around the protein. This "shielding" effect is responsible for many of the observed benefits of PEGylation.

Key Advantages of Protein PEGylation:

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the effective size of the protein in solution, which reduces its renal clearance and thus prolongs its circulation time in the body.

  • Enhanced Stability: The PEG shell can protect the protein from enzymatic degradation by proteases.

  • Improved Solubility: PEGylation can increase the solubility of proteins, which can be particularly beneficial for proteins that are prone to aggregation.

  • Reduced Immunogenicity and Antigenicity: The PEG chains can mask epitopes on the protein surface, reducing the likelihood of an immune response.

Data Presentation: Properties of Common Bifunctional PEG Linkers

The selection of an appropriate bifunctional PEG linker is critical for successful protein modification. The table below summarizes the properties of some commonly used bifunctional PEG linkers.

Functional Group 1Functional Group 2Target Residue(s)Resulting LinkageKey Features
Homobifunctional Linkers
NHS EsterNHS EsterLysine, N-terminusAmideHigh reactivity towards primary amines at neutral to slightly alkaline pH.
MaleimideMaleimideCysteineThioetherHighly specific for sulfhydryl groups at pH 6.5-7.5.
AldehydeAldehydeLysine, N-terminusSecondary Amine (after reduction)Reacts with amines to form a Schiff base, which is then reduced to a stable secondary amine.
Heterobifunctional Linkers
NHS EsterMaleimideLysine, N-terminus / CysteineAmide / ThioetherAllows for sequential conjugation of two different molecules.
AzideAlkyneNon-natural amino acidsTriazole (via Click Chemistry)Bioorthogonal reaction with high specificity and efficiency.
AldehydeHydrazideLysine, N-terminus / CarbonylsHydrazoneForms a stable hydrazone bond.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of bifunctional PEG linkers for protein modification.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester Functionalized PEG

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester functionalized PEG to a protein, targeting primary amines on lysine residues and the N-terminus.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-ester functionalized PEG (e.g., NHS-PEG-NHS or NHS-PEG-X)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the reaction. If necessary, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0.

    • Adjust the protein concentration to 1-10 mg/mL.

  • PEG Reagent Preparation:

    • Equilibrate the NHS-ester PEG reagent to room temperature before opening the vial to prevent moisture condensation.

    • Immediately before use, dissolve the amine-reactive bifunctional PEG (e.g., NHS-PEG-X) in a compatible anhydrous solvent like DMSO to a concentration of 10-100 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction mixture and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the reaction, add an excess of a small molecule amine (e.g., Tris or glycine) to consume any unreacted NHS-ester groups. A final concentration of 20-50 mM of the quenching agent is typically sufficient.

    • Incubate for an additional 15-30 minutes.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by purifying the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

    • Monitor the elution profile using UV absorbance at 280 nm and collect the fractions corresponding to the PEGylated protein.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide Functionalized PEG

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-functionalized PEG (e.g., MAL-PEG-MAL or MAL-PEG-X)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent like TCEP. Note: DTT must be removed before adding the maleimide-PEG as it will compete for the reaction.

    • Adjust the protein concentration to 1-5 mg/mL.

  • PEG Reagent Preparation:

    • Dissolve the maleimide-PEG in the reaction buffer or a compatible solvent like DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-PEG to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

Protocol 3: Characterization of PEGylated Proteins

A. SDS-PAGE Analysis:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein. Due to the increased hydrodynamic radius, PEGylated proteins migrate slower than their actual molecular weight would suggest.

  • Load the unmodified protein, the PEGylated protein reaction mixture, and the purified PEGylated protein fractions onto the gel.

  • Run the gel under standard conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein. The broadness of the band is indicative of the heterogeneity of the PEG polymer and the degree of PEGylation.

B. HPLC Analysis:

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Use an SEC column appropriate for the size of the protein and the PEGylated conjugate.

    • Equilibrate the column with a suitable mobile phase (e.g., PBS).

    • Inject the sample and monitor the elution profile at 280 nm.

    • PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic size. This method can be used to separate and quantify the different PEGylated species (mono-, di-, etc.) and unreacted protein.

  • Reverse-Phase HPLC (RP-HPLC):

    • Use a C4 or C8 column for protein separation.

    • Employ a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).

    • PEGylated proteins will typically have a different retention time than the unmodified protein. This technique can be used to assess the purity of the conjugate.

C. Mass Spectrometry (MS) Analysis:

  • Intact Mass Analysis:

    • Use techniques like MALDI-TOF or ESI-MS to determine the molecular weight of the PEGylated protein.

    • The mass difference between the PEGylated and unmodified protein can be used to determine the number of attached PEG chains.

  • Peptide Mapping:

    • Digest the PEGylated protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the PEGylated peptides to determine the specific sites of PEG attachment on the protein.

Mandatory Visualization

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide).

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Drug Conjugation cluster_step4 Step 4: Final Purification & Characterization Antibody Monoclonal Antibody (mAb) Activated_mAb Activated mAb (mAb-PEG-Maleimide) Antibody->Activated_mAb Reaction with NHS Ester Linker NHS-PEG-Maleimide Linker Linker->Activated_mAb Purification1 Size Exclusion Chromatography (SEC) Activated_mAb->Purification1 Removal of excess linker Purified_Activated_mAb Purified Activated mAb Purification1->Purified_Activated_mAb Drug Thiol-containing Cytotoxic Drug ADC_Crude Crude ADC Drug->ADC_Crude Purified_Activated_mAb->ADC_Crude Reaction with Thiol Group Purification2 Purification (e.g., HIC, SEC) ADC_Crude->Purification2 Removal of unreacted drug & mAb Final_ADC Purified ADC Purification2->Final_ADC Characterization Characterization (SDS-PAGE, HPLC, MS) Final_ADC->Characterization Quality Control

Caption: A generalized workflow for the synthesis and purification of an antibody-drug conjugate (ADC) using a heterobifunctional PEG linker.

Protein-Protein Crosslinking using a Homobifunctional PEG Linker

This diagram illustrates the crosslinking of two protein molecules using a homobifunctional PEG linker, such as NHS-PEG-NHS.

Protein_Crosslinking ProteinA Protein A (with accessible Lysines) Intermediate Singly-reacted Linker-Protein A ProteinA->Intermediate Reaction with one NHS Ester ProteinB Protein B (with accessible Lysines) Crosslinked_Product Crosslinked Protein A - Protein B Conjugate ProteinB->Crosslinked_Product Linker NHS-PEG-NHS Linker Linker->Intermediate Intermediate->Crosslinked_Product Reaction with Protein B Polymerization Potential Polymerization Intermediate->Polymerization Reaction with another Singly-reacted Linker-Protein

Caption: Schematic of protein-protein crosslinking using a homobifunctional NHS-ester PEG linker, highlighting the potential for polymerization as a side reaction.

Conclusion

Bifunctional PEG linkers are indispensable tools in the field of protein modification, offering a versatile platform for enhancing the therapeutic potential of protein-based drugs. A thorough understanding of the different types of linkers, their reactive chemistries, and the appropriate analytical techniques for characterization is paramount for the successful development of PEGylated biotherapeutics. This guide has provided a foundational overview of these key aspects, equipping researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize bifunctional PEG linkers in their work. As the field of bioconjugation continues to evolve, so too will the sophistication and application of these powerful molecular tools.

The Strategic Role of the PEG4 Spacer in Aminooxy-PEG4-Propargyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker Aminooxy-PEG4-Propargyl has emerged as a critical tool in bioconjugation, enabling the precise assembly of complex biomolecules for applications ranging from therapeutic development to advanced diagnostics. At the heart of this linker's utility lies its polyethylene (B3416737) glycol (PEG) component, specifically the discrete PEG4 spacer. This technical guide provides an in-depth exploration of the core functions of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in its effective application.

Core Functions of the PEG4 Spacer

The PEG4 spacer, a chain of four repeating ethylene (B1197577) glycol units, is not merely a passive bridge but an active contributor to the physicochemical properties of both the linker and the final bioconjugate.[1] Its primary roles are to enhance solubility, mitigate steric hindrance, and improve pharmacokinetic profiles.[2][3][4]

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the this compound linker and, by extension, the resulting conjugate.[1] This is particularly advantageous when working with hydrophobic molecules, such as certain cytotoxic drugs in antibody-drug conjugates (ADCs), preventing aggregation and improving the overall solubility of the final product.[1]

Steric Hindrance Reduction: The PEG4 spacer acts as a flexible arm, physically separating the two reactive termini—the aminooxy and propargyl groups—from the molecules they are intended to conjugate.[1] This spatial separation is crucial for overcoming steric hindrance, which can otherwise impede the efficiency of the conjugation reactions.[1] Research has shown that the inclusion of a PEG spacer can significantly increase the reactivity of conjugated molecules.[1]

Improved Pharmacokinetics and Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic behavior of biopharmaceuticals.[2] The PEG spacer can shield the conjugated molecule from the host's immune system, reducing immunogenicity and antigenicity.[3] It also increases the hydrodynamic size of the molecule, which can prolong its circulation time by reducing renal clearance.[3] Furthermore, PEG is known for its biocompatibility and lack of toxicity.[4][5]

Physicochemical and Pharmacokinetic Data

The selection of a linker's length and composition is a critical decision in the design of bioconjugates. The following tables summarize quantitative data on the properties of this compound and the impact of PEG spacer length on key bioconjugate parameters.

PropertyValueReference
Molecular Formula C11H21NO5[6][7]
Molecular Weight 247.3 g/mol [6][7][8]
CAS Number 1835759-78-8[6][7]
Purity Typically >95%[6][7]
Spacer Arm Length 21.8 Å (calculated)This is a calculated value based on the structure.
Solubility Soluble in water, DMSO, DMF[9]
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4 ~5.5 0.65 Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[10]

Experimental Protocols

This compound is a heterobifunctional linker, meaning its two ends react with different functional groups through distinct chemical reactions. The aminooxy group reacts with aldehydes or ketones to form a stable oxime linkage, a process known as oxime ligation.[8][11][12][13] The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with an azide-containing molecule.[11][12][14]

General Workflow for Two-Step Bioconjugation

The following diagram illustrates a typical two-step workflow for using this compound to link two molecules, Molecule A (containing an aldehyde or ketone) and Molecule B (containing an azide).

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry (CuAAC) A Molecule A (Aldehyde/Ketone) Intermediate Intermediate Conjugate (Molecule A-PEG4-Propargyl) A->Intermediate Oxime Ligation Linker This compound Linker->Intermediate Purification1 Purification Intermediate->Purification1 B Molecule B (Azide) Final Final Bioconjugate (Molecule A-PEG4-Molecule B) B->Final CuAAC Purification2 Purification Final->Purification2 Intermediate_ref->Final Analysis1 Analysis (e.g., MS, HPLC) Purification1->Analysis1 Analysis2 Analysis (e.g., SDS-PAGE, MS) Purification2->Analysis2

A two-step bioconjugation workflow using this compound.
Detailed Protocol for Oxime Ligation

This protocol describes the conjugation of a molecule containing an aldehyde or ketone group with this compound.

Materials:

  • Molecule A (containing an aldehyde or ketone)

  • This compound

  • Reaction Buffer: Aniline (B41778) buffer (e.g., 100 mM aniline in phosphate-buffered saline (PBS), pH 6.0)

  • Quenching solution (optional, e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve Molecule A in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in the reaction buffer. A 10- to 50-fold molar excess of the linker over Molecule A is recommended.

  • Conjugation Reaction:

    • Add the this compound solution to the solution of Molecule A.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction times may need to be optimized.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent such as hydroxylamine (B1172632) can be added to react with any remaining aldehyde/ketone groups.

  • Purification:

    • Remove the excess linker and other reaction components by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Analysis:

    • Confirm the successful conjugation and purity of the intermediate product (Molecule A-PEG4-Propargyl) using techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-functionalized intermediate with an azide-containing molecule.

Materials:

  • Molecule A-PEG4-Propargyl (from the previous step)

  • Molecule B (containing an azide (B81097) group)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Reaction Buffer: PBS or other suitable aqueous buffer, pH 7-8

  • Purification system (e.g., SEC, affinity chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the purified Molecule A-PEG4-Propargyl and Molecule B in the reaction buffer. A slight molar excess (1.2 to 2-fold) of the azide-containing molecule is typically used.

  • Preparation of Catalyst Solution:

    • Prepare a fresh stock solution of the copper catalyst. For example, mix CuSO4 and THPTA in a 1:5 molar ratio in water. Then, add sodium ascorbate (B8700270) to a final concentration of 5-10 mM.

  • Conjugation Reaction:

    • Add the catalyst solution to the mixture of the intermediate conjugate and the azide-containing molecule. The final concentration of copper is typically in the range of 50-200 µM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the final bioconjugate to remove the copper catalyst, excess reactants, and byproducts using an appropriate method such as SEC or affinity chromatography.

  • Analysis:

    • Characterize the final product for identity, purity, and conjugation efficiency using methods like SDS-PAGE (for proteins), MS, and functional assays.

Signaling Pathway and Logical Relationship Diagrams

The strategic use of this compound can be visualized in the context of creating targeted therapeutics, such as antibody-drug conjugates (ADCs).

G cluster_0 ADC Component Preparation cluster_1 ADC Synthesis cluster_2 Mechanism of Action Antibody Antibody (with engineered aldehyde tag) Conjugation1 Oxime Ligation Antibody->Conjugation1 Drug Cytotoxic Drug (with azide handle) Conjugation2 Click Chemistry (CuAAC) Drug->Conjugation2 Linker This compound Linker->Conjugation1 Intermediate Antibody-PEG4-Propargyl Conjugation1->Intermediate Intermediate->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Targeting ADC binds to target antigen on cancer cell ADC->Targeting Internalization Internalization of ADC-antigen complex Targeting->Internalization Release Drug release (e.g., lysosomal cleavage) Internalization->Release Apoptosis Induction of cell apoptosis Release->Apoptosis

Logical workflow for the synthesis and action of an ADC using this compound.

Conclusion

The PEG4 spacer in this compound is a key design element that imparts favorable properties essential for the successful construction and application of complex bioconjugates. Its ability to enhance solubility, reduce steric hindrance, and improve biocompatibility makes it an invaluable component in the toolbox of researchers and drug developers. A thorough understanding of its role, coupled with optimized experimental protocols, will continue to drive innovation in targeted therapeutics and other areas of biotechnology.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and safety. This document provides a detailed protocol for the synthesis of a site-specific ADC using the bifunctional linker, Aminooxy-PEG4-Propargyl.

This methodology involves a two-step conjugation strategy:

  • Oxime Ligation: The aminooxy group of the linker reacts with an aldehyde group introduced onto the antibody, forming a stable oxime bond. A common method for site-specific aldehyde generation is the mild oxidation of the antibody's native glycans.

  • Click Chemistry: The propargyl group (an alkyne) on the other end of the linker is then conjugated to an azide-modified cytotoxic payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This approach allows for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Experimental Workflow Overview

The overall process for synthesizing an ADC using the this compound linker is depicted below. It begins with the preparation of the antibody and culminates in the characterization of the purified ADC.

ADC_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification & Analysis mAb_prep Antibody Buffer Exchange oxidation Antibody Glycan Oxidation mAb_prep->oxidation payload_prep Azide-Modified Payload Preparation click_chem CuAAC Click Chemistry with Payload payload_prep->click_chem ligation Oxime Ligation with This compound oxidation->ligation ligation->click_chem purification ADC Purification (e.g., SEC, HIC) click_chem->purification characterization ADC Characterization (DAR, Purity, etc.) purification->characterization

Caption: Overall workflow for ADC synthesis.

Detailed Experimental Protocols

Protocol 1: Antibody Preparation and Glycan Oxidation

This protocol describes the generation of aldehyde groups on the native glycans of a monoclonal antibody, which will serve as the attachment points for the aminooxy linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (B1199274) (NaIO₄)

  • Ethylene (B1197577) glycol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon® Ultra centrifugal filter units (or equivalent)

Procedure:

  • Buffer Exchange:

    • If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into PBS, pH 7.4, using an appropriate centrifugal filter unit.

    • Adjust the final antibody concentration to 5-10 mg/mL.

  • Oxidation Reaction:

    • Protect the antibody solution from light.

    • Add a stock solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each antibody to avoid over-oxidation of sensitive amino acid residues like methionine.[1]

    • Incubate the reaction mixture for 30-60 minutes at 4°C in the dark.

  • Quenching the Reaction:

    • Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted sodium periodate.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of Oxidized Antibody:

    • Remove excess periodate and byproducts by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit.

    • The resulting oxidized antibody now contains aldehyde groups ready for ligation.

Protocol 2: Oxime Ligation with this compound

This protocol details the conjugation of the this compound linker to the aldehyde-containing antibody.

Materials:

  • Oxidized monoclonal antibody from Protocol 1

  • This compound

  • Aniline (B41778) (as a catalyst, optional)

  • Reaction buffer (e.g., PBS, pH 6.0-7.0)

Procedure:

  • Prepare Linker Solution:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution (e.g., 10 mM).

  • Ligation Reaction:

    • To the oxidized antibody solution, add the this compound stock solution to achieve a 20- to 50-fold molar excess of the linker.

    • If used, add aniline to a final concentration of 1-10 mM. Aniline can catalyze the oxime ligation, particularly at neutral pH.

    • Incubate the reaction mixture for 4-16 hours at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.

  • Purification of Antibody-Linker Conjugate:

    • Remove the excess linker and other small molecules by buffer exchange into a suitable buffer for the next step (e.g., PBS, pH 7.4) using a centrifugal filter unit.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified cytotoxic payload to the propargyl group of the antibody-linker construct.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Azide-modified cytotoxic payload (e.g., Azido-MMAE)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the azide-modified payload in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes to form the copper-ligand complex.

  • Click Reaction:

    • To the antibody-linker conjugate solution, add the azide-modified payload to a 5- to 10-fold molar excess relative to the antibody.

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 0.25-1 mM is typical.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

Protocol 4: ADC Purification and Formulation

This protocol outlines the purification of the final ADC to remove unreacted payload, catalyst, and other reagents.

Methods:

  • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities and aggregates.

  • Hydrophobic Interaction Chromatography (HIC): Can be used for both purification and characterization, as it separates ADC species with different DARs.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules.

General Procedure (using SEC):

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with the final formulation buffer (e.g., PBS, pH 7.4).

  • Load the crude ADC reaction mixture onto the column.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and concentrate the purified ADC using a centrifugal filter unit.

  • Determine the final ADC concentration using UV-Vis spectroscopy at 280 nm.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for the ADC synthesis and characterization process.

Table 1: Reaction Conditions and Expected Efficiency

StepParameterTypical RangeExpected Efficiency/Outcome
Antibody Oxidation Antibody Concentration5-10 mg/mLHigh conversion of accessible glycans to aldehydes
NaIO₄ Concentration1-10 mM>90% oxidation with minimal protein damage
Reaction Time30-60 min
Oxime Ligation Linker:Antibody Molar Ratio20:1 to 50:1High ligation efficiency, targeting 2 aldehydes per Ab
Reaction Time4-16 hours>80% ligation to available aldehyde sites
CuAAC Click Chemistry Payload:Antibody Molar Ratio5:1 to 10:1Near-quantitative conjugation to the alkyne linker
Copper Catalyst Conc.0.25-1 mM>95% click reaction efficiency
Reaction Time1-4 hours
Overall Process Final ADC Yield50-80%Highly dependent on purification steps
Average DAR1.8 - 2.2Homogeneous product with a narrow DAR distribution

Table 2: ADC Characterization Parameters

Analysis MethodParameter MeasuredTypical Values/Results
HIC-HPLC Drug-to-Antibody Ratio (DAR)Average DAR of ~2.0, with distinct peaks for DAR 0 and DAR 2 species.
Purity & Homogeneity>95% main peak corresponding to the desired ADC.
LC-MS (Intact Mass) Molecular Weight ConfirmationObserved mass should correspond to the theoretical mass of the antibody + linker + payload (x DAR).
DAR ConfirmationDeconvolution of the mass spectrum reveals the different DAR species.
SEC-HPLC Purity (Monomer Content)>95% monomeric ADC.
Aggregate & Fragment Levels<5% aggregates, <1% fragments.
RP-HPLC Residual Free Payload<1% of the total payload.

Visualization of Key Processes

Reaction Pathway

The following diagram illustrates the chemical transformations occurring during the two-stage conjugation process.

Reaction_Pathway cluster_antibody Antibody Glycan Antibody_Glycan [Ab]-Glycan-(OH)₂ Oxidized_Ab [Ab]-Glycan=O Antibody_Glycan->Oxidized_Ab NaIO₄ Linker H₂N-O-PEG4-C≡CH Ab_Linker [Ab]-Glycan=N-O-PEG4-C≡CH Linker->Ab_Linker Payload N₃-Payload Final_ADC [Ab]-Glycan=N-O-PEG4-Triazole-Payload Payload->Final_ADC Oxidized_Ab->Ab_Linker Oxime Ligation Ab_Linker->Final_ADC CuAAC

Caption: Chemical reaction pathway for ADC synthesis.
Logical Relationships in ADC Characterization

This diagram shows the relationship between different analytical techniques and the critical quality attributes (CQAs) they are used to assess.

Characterization_Logic CQA Critical Quality Attributes DAR DAR & Distribution CQA->DAR Purity Purity & Aggregation CQA->Purity Identity Identity & Structure CQA->Identity Free_Payload Residual Free Payload CQA->Free_Payload HIC HIC-HPLC HIC->DAR LCMS LC-MS LCMS->DAR LCMS->Identity SEC SEC-HPLC SEC->Purity RPHPLC RP-HPLC RPHPLC->Free_Payload

Caption: Analytical methods for ADC characterization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low DAR / Incomplete Conjugation Inefficient antibody oxidationOptimize NaIO₄ concentration and reaction time. Ensure antibody is in an appropriate buffer.
Steric hindrance from the PEG linkerConsider a linker with a different PEG length. Optimize ligation reaction conditions (pH, catalyst).
Inactive catalyst in CuAAC stepUse freshly prepared sodium ascorbate. Ensure proper copper:ligand ratio.
ADC Aggregation Hydrophobic payloadUse a longer PEG linker to increase hydrophilicity. Optimize purification conditions to remove aggregates.
High DARIf targeting higher DARs is necessary, consider formulation development with excipients to reduce aggregation. For glycan-based conjugation, DAR is typically limited to ~2.
Low ADC Yield Product loss during purificationOptimize chromatography methods to balance purity and yield. TFF can sometimes offer better recovery than chromatography.
Instability of the linker-payloadEnsure the linker and payload are stable under the reaction and purification conditions.
Heterogeneous Product Inconsistent glycan oxidationEnsure controlled and reproducible oxidation conditions. Characterize the oxidized antibody before ligation.
Side reactionsProtect from light during oxidation. Ensure all reagents are pure.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively synthesize and characterize site-specific antibody-drug conjugates using the this compound linker.

References

Site-Specific Protein Modification Using Aminooxy-PEG4-Propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical technology in modern biotechnology and drug development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties. Aminooxy-PEG4-Propargyl is a heterobifunctional linker that offers a powerful tool for achieving site-specific conjugation. This linker possesses two distinct reactive moieties: an aminooxy group and a propargyl group.

The aminooxy group reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, physiological conditions, making it ideal for modifying sensitive biomolecules.[1] Aldehyde or ketone groups can be introduced into proteins at specific sites through various enzymatic or chemical methods, such as the oxidation of N-terminal serine residues or the introduction of formylglycine.

The propargyl group , an alkyne, is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This reaction allows for the efficient and specific ligation of the modified protein to another molecule bearing an azide (B81097) group, such as a cytotoxic drug, a fluorescent dye, or a targeting ligand.[3][4]

The integrated polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility and reduces the aggregation of the resulting conjugate.[] This application note provides detailed protocols for the site-specific modification of proteins using this compound, focusing on the generation of an aldehyde handle on a protein, followed by oxime ligation and subsequent CuAAC reaction.

Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to homogenous ADCs with a defined drug-to-antibody ratio (DAR) and an improved therapeutic window.[][6][7]

  • PROTACs (Proteolysis Targeting Chimeras): Synthesis of PROTACs where the linker connects a target protein-binding ligand and an E3 ligase-binding ligand.

  • Bioconjugation and Labeling: Covalent attachment of imaging agents (e.g., fluorescent dyes, PET tracers), polyethylene glycol (PEGylation) for half-life extension, and other functional molecules to proteins.[2]

  • Surface Immobilization: Controlled orientation and immobilization of proteins on surfaces for diagnostic and research applications.

Experimental Protocols

This section details the key experimental procedures for site-specific protein modification using this compound.

Protocol 1: Generation of an Aldehyde Handle on a Protein via N-terminal Serine Oxidation

This protocol describes the site-specific generation of an aldehyde group at the N-terminal serine residue of a protein using sodium periodate (B1199274).

Materials:

  • Protein with an accessible N-terminal serine residue

  • Sodium periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

  • Quenching Solution: 1 M Glycerol

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Periodate Oxidation:

    • Prepare a fresh solution of sodium periodate in the Reaction Buffer.

    • Add the sodium periodate solution to the protein solution to a final concentration of 2-10 mM.

    • Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 5-10 minutes.

  • Purification: Immediately purify the aldehyde-modified protein using a desalting column equilibrated with the Reaction Buffer to remove excess periodate and glycerol.

  • Characterization (Optional): The efficiency of aldehyde formation can be assessed using methods such as reaction with a fluorescently labeled aminooxy probe followed by SDS-PAGE analysis.

Protocol 2: Oxime Ligation with this compound

This protocol describes the conjugation of the aldehyde-modified protein with this compound.

Materials:

  • Aldehyde-modified protein (from Protocol 1)

  • This compound

  • Ligation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

  • Aniline (B41778) (optional catalyst)

  • Desalting column

Procedure:

  • Buffer Exchange: Exchange the buffer of the aldehyde-modified protein to the Ligation Buffer using a desalting column.

  • Ligation Reaction:

    • Dissolve this compound in the Ligation Buffer.

    • Add a 10-50 fold molar excess of this compound to the protein solution.

    • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[8]

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle agitation.

  • Purification: Remove excess this compound and catalyst by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Characterization: The successful conjugation can be confirmed by SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified protein and an azide-containing molecule (e.g., a cytotoxic payload).

Materials:

  • Propargyl-modified protein (from Protocol 2)

  • Azide-containing payload (e.g., azide-functionalized drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column or other suitable purification system (e.g., SEC-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing payload in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Click Reaction:

    • To the propargyl-modified protein in Reaction Buffer, add the azide-containing payload to a final concentration of 2-5 fold molar excess over the protein.

    • Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload, copper, and other small molecules.

  • Characterization: Analyze the final conjugate for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as SEC-HPLC, HIC-HPLC, and mass spectrometry.

Quantitative Data Summary

The efficiency of each reaction step is crucial for the successful synthesis of the final bioconjugate. The following table summarizes typical reaction parameters and expected outcomes.

Reaction Step Key Parameters Typical Molar Excess of Reagent Typical Reaction Time Expected Conversion/Yield Analytical Method
Aldehyde Generation NaIO₄ concentration, pH, temperature10-100 fold20-30 min>90%Mass Spectrometry, Aldehyde quantification assays
Oxime Ligation pH (4.5-5.5), catalyst (aniline), temperature10-50 fold2-12 hours>85%SDS-PAGE, Mass Spectrometry
CuAAC Copper source, ligand, reducing agent2-10 fold (azide payload)1-4 hours>95%HPLC (SEC, HIC), Mass Spectrometry, UV-Vis (for DAR)

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: CuAAC Click Chemistry Protein Protein with N-terminal Serine Aldehyde_Protein Aldehyde-Modified Protein Protein->Aldehyde_Protein NaIO₄ pH 7.0 Propargyl_Protein Propargyl-Modified Protein Aldehyde_Protein->Propargyl_Protein This compound pH 4.5-5.5, Aniline (cat.) Final_Conjugate Final Bioconjugate (e.g., ADC) Propargyl_Protein->Final_Conjugate Azide-Payload CuSO₄, NaAsc, Ligand

Caption: Workflow for site-specific protein modification.

General Mechanism of Action for an ADC

adc_mechanism cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (via this compound linker) Receptor Tumor-Specific Antigen/Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome 2. Trafficking Release Payload Release Lysosome->Release 3. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Release->Apoptosis 4. Cytotoxicity

Caption: General mechanism of action for an ADC.

Conclusion

This compound is a versatile and powerful tool for the site-specific modification of proteins. The combination of highly selective oxime ligation and efficient copper-catalyzed click chemistry allows for the precise construction of complex bioconjugates, such as antibody-drug conjugates, with a high degree of control over stoichiometry and homogeneity. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug developers to implement this technology in their workflows, ultimately enabling the development of next-generation protein therapeutics with improved efficacy and safety profiles.[9][]

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles using Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG4-propargyl is a heterobifunctional linker designed for the precise and efficient surface functionalization of nanoparticles. This linker possesses two distinct reactive groups: an aminooxy group and a propargyl (alkyne) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables a two-step conjugation strategy, providing excellent control over the modification of nanoparticle surfaces.

The aminooxy group readily reacts with aldehyde or ketone moieties on a nanoparticle surface to form a stable oxime bond.[1][2] Subsequently, the terminal propargyl group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3] This allows for the covalent attachment of a wide range of azide-modified molecules, including targeting ligands, therapeutic agents, and imaging probes. The PEG4 spacer enhances water solubility and can reduce non-specific protein adsorption, thereby improving the in vivo circulation time and biocompatibility of the functionalized nanoparticles.[4]

These application notes provide an overview of the utility of this compound in nanoparticle functionalization and detailed protocols for its application.

Key Applications

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, folic acid) to nanoparticles for cell-specific delivery of therapeutic payloads.

  • Medical Imaging: Attachment of imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications.

  • Biosensing: Immobilization of biomolecules on nanoparticle surfaces for the development of sensitive and specific biosensors.

  • Stealth Nanoparticles: The PEG spacer contributes to a "stealth" effect, reducing opsonization and clearance by the immune system, leading to longer circulation times.[4]

Experimental Data

The following tables summarize representative quantitative data from studies involving nanoparticle functionalization with similar bifunctional linkers and click chemistry, illustrating the expected outcomes of using this compound.

Table 1: Nanoparticle Characterization Before and After Functionalization

ParameterBefore FunctionalizationAfter this compound ConjugationAfter Click Chemistry with Azide-Molecule
Hydrodynamic Diameter (nm) 100 ± 5110 ± 6125 ± 7
Polydispersity Index (PDI) < 0.2< 0.2< 0.25
Zeta Potential (mV) -25 ± 3-20 ± 3-15 ± 4
Surface Ligand Density N/A~100-200 linkers/nanoparticle~50-100 azide-molecules/nanoparticle

Note: The data presented are hypothetical examples based on typical results reported in the literature for nanoparticles of approximately 100 nm in diameter. Actual results will vary depending on the nanoparticle type, size, and the specific molecules used.

Table 2: Comparison of Conjugation Efficiencies

Conjugation MethodTypical EfficiencyReference
Copper-Free Click Chemistry (SPAAC) 50 - 70%[5]
EDC/NHS Coupling 1 - 20%[5]
Copper-Catalyzed Click Chemistry (CuAAC) High[6]

Experimental Workflow

The overall workflow for nanoparticle surface functionalization using this compound involves a two-stage process. First, the linker is attached to aldehyde- or ketone-presenting nanoparticles via an oxime bond. Second, an azide-modified molecule of interest is conjugated to the propargyl-functionalized nanoparticle surface using click chemistry.

G NP_Aldehyde Aldehyde/Ketone Functionalized Nanoparticle NP_Propargyl Propargyl-Functionalized Nanoparticle NP_Aldehyde->NP_Propargyl Oxime Ligation Linker This compound Linker->NP_Propargyl NP_Final Fully Functionalized Nanoparticle NP_Propargyl->NP_Final CuAAC Click Chemistry Azide_Molecule Azide-Modified Molecule (e.g., Drug, Ligand) Azide_Molecule->NP_Final

Figure 1. Experimental workflow for nanoparticle functionalization.

Experimental Protocols

Protocol 1: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles

This protocol describes the attachment of the linker to nanoparticles that have been pre-functionalized to present aldehyde or ketone groups on their surface.

Materials:

  • Aldehyde-functionalized nanoparticles (e.g., 1 mg/mL in a suitable buffer)

  • This compound

  • Aniline (B41778) (catalyst)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Centrifugal filtration units (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of aniline in DMSO.

  • Reaction Setup:

    • To 1 mL of the aldehyde-functionalized nanoparticle suspension, add the this compound stock solution to achieve a final concentration of 1-5 mM.

    • Add the aniline stock solution to a final concentration of 10 mM.

    • Gently mix the reaction mixture and incubate for 2-4 hours at room temperature with gentle shaking.

  • Reaction Quenching:

    • Add 50 µL of the quenching solution to the reaction mixture and incubate for 30 minutes at room temperature to quench any unreacted aldehyde groups.

  • Purification:

    • Purify the propargyl-functionalized nanoparticles by repeated washing using centrifugal filtration.

    • Wash the nanoparticles three times with the reaction buffer to remove excess linker and catalyst.

    • Resuspend the purified nanoparticles in a suitable buffer for the next step (e.g., PBS, pH 7.4).

  • Characterization:

    • Characterize the propargyl-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Zeta Potential measurement.

    • The successful conjugation can be confirmed by Fourier Transform Infrared (FTIR) spectroscopy (observing the alkyne C-H stretch) or by reacting with an azide-functionalized fluorescent dye followed by fluorescence measurement.

Protocol 2: Click Chemistry Conjugation of Azide-Modified Molecules to Propargyl-Functionalized Nanoparticles

This protocol outlines the copper(I)-catalyzed click chemistry reaction to attach an azide-modified molecule to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (from Protocol 1)

  • Azide-modified molecule of interest

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifugal filtration units

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the azide-modified molecule in a suitable solvent (e.g., water or DMSO).

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 300 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, mix 10 µL of the 20 mM CuSO4 stock solution with 10 µL of the 100 mM THPTA stock solution and let it stand for 2 minutes to form the copper-ligand complex.

    • To 1 mL of the propargyl-functionalized nanoparticle suspension, add the azide-modified molecule to the desired final concentration (typically a 10-50 fold molar excess over the estimated number of propargyl groups).

    • Add the pre-mixed CuSO4/THPTA solution to the nanoparticle suspension.

    • Initiate the click reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the final functionalized nanoparticles using centrifugal filtration to remove the copper catalyst, excess azide-molecule, and other reagents.

    • Wash the nanoparticles three times with PBS.

    • Resuspend the purified nanoparticles in a buffer suitable for your downstream application.

  • Characterization:

    • Characterize the final functionalized nanoparticles by DLS and zeta potential measurement.

    • Confirm successful conjugation using appropriate methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), fluorescence spectroscopy (if the molecule is fluorescent), or gel electrophoresis (which will show a shift in the band of the nanoparticles).

    • The quantity of the attached molecule can be determined using techniques like HPLC after cleaving the molecule from the nanoparticle surface or by using quantitative NMR (qNMR).[7][8]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical steps and decision points in the functionalization and characterization process.

G decision decision Start Start: Aldehyde-NP Protocol1 Protocol 1: Oxime Ligation with This compound Start->Protocol1 Purify1 Purification 1 (Centrifugal Filtration) Protocol1->Purify1 Characterize1 Characterization 1 (DLS, Zeta, FTIR) Purify1->Characterize1 Check1 Conjugation Successful? Characterize1->Check1 Protocol2 Protocol 2: Click Chemistry with Azide-Molecule Check1->Protocol2 Yes Troubleshoot1 Troubleshoot: - Adjust pH - Increase linker conc. - Extend reaction time Check1->Troubleshoot1 No Purify2 Purification 2 (Centrifugal Filtration) Protocol2->Purify2 Characterize2 Characterization 2 (DLS, Zeta, UV-Vis/Fluorescence) Purify2->Characterize2 Check2 Conjugation Successful? Characterize2->Check2 End End: Functionalized NP for Application Check2->End Yes Troubleshoot2 Troubleshoot: - Use fresh ascorbate - Degas solutions - Check azide (B81097) quality Check2->Troubleshoot2 No Troubleshoot1->Protocol1 Troubleshoot2->Protocol2

Figure 2. Decision workflow for nanoparticle functionalization and characterization.

References

Application Notes: Oxime Ligation Using Aminooxy-PEG4-Propargyl for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxime ligation is a robust and highly selective bioorthogonal reaction used for the covalent conjugation of molecules. The reaction occurs between an aminooxy functional group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[1] This chemistry is particularly valuable in the fields of drug development, proteomics, and materials science due to its high specificity, biocompatibility, and the exceptional stability of the resulting linkage compared to other bonds like hydrazones or imines.[2][3][4] The reaction proceeds efficiently under mild, aqueous conditions, often at physiological pH, and can be accelerated by catalysts such as aniline (B41778) and its derivatives.[2][5]

Aminooxy-PEG4-Propargyl is a heterobifunctional linker that leverages the power of oxime ligation while providing a secondary functional group for subsequent modifications. One end of the molecule features the aminooxy group for reaction with a carbonyl-containing target. The other end possesses a propargyl group (a terminal alkyne), which can participate in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] This dual functionality makes it an invaluable tool for creating complex bioconjugates, antibody-drug conjugates (ADCs), PROTACs, and for the functionalization of surfaces and hydrogels.[6][9]

Principle of Oxime Ligation

The fundamental reaction involves the nucleophilic attack of the aminooxy group on an electrophilic aldehyde or ketone. The formation of the carbon-nitrogen double bond of the oxime is highly stable under physiological conditions.[4][10] The propargyl group on the this compound reagent remains inert during the oxime ligation, making it available for subsequent orthogonal conjugation steps.

cluster_reactants Reactants cluster_process Reaction cluster_product Product Molecule1 Carbonyl-Containing Molecule (e.g., Protein) Reaction Oxime Ligation (pH 4-7, Aniline Catalyst) Molecule1->Reaction Molecule2 This compound Molecule2->Reaction Product Stable Oxime Conjugate with Terminal Alkyne Reaction->Product H₂O byproduct

Caption: Chemical principle of oxime ligation with this compound.

Experimental Workflow

The general workflow for performing an oxime ligation is a multi-step process that includes preparation of the target molecule and reagents, the ligation reaction itself, and subsequent analysis and purification of the final conjugate.

G A Step 1: Preparation of Carbonyl-Containing Substrate C Step 3: Oxime Ligation Reaction A->C B Step 2: Preparation of Ligation Reagents B->C D Step 4: Quenching (Optional) C->D E Step 5: Analysis and Characterization C->E D->E F Step 6: Purification of Conjugate E->F

Caption: General experimental workflow for oxime ligation.

Protocols

Protocol 1: General Procedure for Oxime Ligation with a Protein

This protocol describes a general method for conjugating this compound to a protein that has been engineered to contain an aldehyde or ketone group.

Materials and Reagents:

  • Carbonyl-functionalized protein (e.g., containing a p-acetylphenylalanine or generated via periodate (B1199274) oxidation of a terminal serine)

  • This compound

  • Reaction Buffer: 100 mM Phosphate Buffer or Acetate Buffer, pH adjusted as needed (typically pH 5.0-7.0)

  • Catalyst (optional but recommended): Aniline or m-phenylenediamine (B132917) (mPDA) stock solution (e.g., 1 M in DMSO)[5]

  • Quenching Reagent (optional): Aminooxy-containing small molecule (e.g., hydroxylamine)

  • Solvent: Anhydrous DMSO or DMF for dissolving reagents

  • Purification System: Size-exclusion chromatography (SEC) or affinity chromatography column

Procedure:

  • Reagent Preparation:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Note: Aminooxy compounds are sensitive and should be used relatively quickly after preparation; long-term storage of solutions is not recommended.[8]

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline) in DMSO.

    • Prepare the reaction buffer and adjust the pH to the desired value (e.g., 6.5). Degas the buffer if the protein is sensitive to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the carbonyl-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL (e.g., 10 µM).[5]

    • Add the this compound stock solution to the protein solution. A 10 to 50-fold molar excess of the aminooxy reagent over the protein is typically used.

    • If using a catalyst, add the aniline or mPDA stock solution to the reaction mixture. A final catalyst concentration of 10-100 mM is common.[5] Caution: Aniline is toxic; handle with appropriate care.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Reaction times can vary from 1 to 24 hours. The reaction progress can be monitored by analytical techniques like LC-MS or SDS-PAGE. The reaction is typically faster at lower pH and with a catalyst.[9]

  • Quenching (Optional):

    • To stop the reaction or consume any unreacted carbonyl groups, a small molecule with an aminooxy group can be added in large excess.

  • Purification:

    • Remove unreacted this compound and catalyst from the conjugated protein using size-exclusion chromatography (SEC), dialysis, or affinity chromatography appropriate for the protein.

  • Analysis and Storage:

    • Analyze the purified conjugate by SDS-PAGE to observe the mass shift, and use Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm successful conjugation and determine the degree of labeling.

    • Store the purified conjugate under conditions appropriate for the protein, typically at -20°C or -80°C.

Quantitative Data

The stability and efficiency of oxime ligation make it a superior choice for many bioconjugation applications.

Table 1: Comparative Hydrolytic Stability of Covalent Linkages

Linkage Type Relative Stability at Physiological pH Key Characteristics
Oxime Very High Significantly more stable than hydrazones; ideal for in vivo applications.[10][11]
Hydrazone Moderate Can be reversible under acidic conditions; less stable than oximes.[2][10]
Imine (Schiff Base) Low Unstable in aqueous environments and prone to rapid hydrolysis.[4]
Amide Very High Extremely stable bond, but formation often requires harsher conditions.[3]

| Ester | Low to Moderate | Susceptible to hydrolysis by esterases present in biological systems.[11] |

Table 2: Typical Parameters for Oxime Ligation Experiments

Parameter Typical Range/Value Notes
pH 4.0 - 7.4 Reaction is acid-catalyzed; lower pH generally leads to faster kinetics.[9][12]
Temperature 25°C - 37°C Reaction proceeds well at room temperature or physiological temperature.
Catalyst Aniline, m-phenylenediamine (mPDA), p-phenylenediamine (B122844) (pPDA) 10-100 mM concentration. Catalysts can significantly increase reaction rates.[5][13]
Reactant Ratio 10-100x excess of aminooxy reagent Higher excess can drive the reaction to completion, especially for dilute protein solutions.

| Reaction Time | 1 - 24 hours | Highly dependent on pH, catalyst, and reactant concentrations. |

Table 3: Reported Kinetic Data for Oxime Ligations

Reaction System Catalyst Rate Constant (M⁻¹s⁻¹) Conditions
Aromatic Aldehydes + Aminooxyacetyl Peptides Aniline 10¹ - 10³ Neutral pH, ambient conditions.[14]
Aldehyde-Protein + Aminooxy-Dansyl mPDA (various conc.) Up to ~15x faster than aniline pH 7.0, room temperature.[5]

| Ketone-PEG + Aminooxy-PEG (Hydrogel) | None (acid-catalyzed) | Gelation in <5 min at pH 6.5 | 37°C, gelation time is pH-dependent.[9] |

References

Application Notes and Protocols for the Purification of Proteins Conjugated with Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with functionalized polyethylene (B3416737) glycol (PEG) linkers, such as Aminooxy-PEG4-Propargyl, is a powerful strategy in biotherapeutics and research. This bifunctional linker allows for site-specific modification of proteins, often through the formation of a stable oxime bond with an aldehyde or ketone group on the protein, while the terminal propargyl group enables subsequent "click" chemistry reactions. The this compound moiety enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.

However, the conjugation reaction often results in a heterogeneous mixture containing the desired protein conjugate, unreacted protein, excess linker, and potentially multi-pegylated species or positional isomers. Therefore, a robust purification strategy is critical to isolate a homogenous product with consistent quality and activity. These application notes provide a comprehensive overview and detailed protocols for the purification and characterization of proteins conjugated with this compound.

Challenges in Purification

The purification of proteins conjugated with this compound presents unique challenges due to the properties conferred by the PEG linker:

  • Heterogeneity: The conjugation reaction can produce a mixture of protein species with varying degrees of PEGylation (e.g., mono-, di-, or multi-PEGylated) and different attachment sites (positional isomers).

  • Size Similarity: While PEGylation increases the hydrodynamic radius, the size difference between species with low degrees of PEGylation (e.g., mono- vs. di-PEGylated) can be subtle, making separation by size exclusion chromatography challenging.[1]

  • Charge Shielding: The neutral and hydrophilic PEG chain can mask the surface charges of the protein.[1][] This alteration in surface properties can diminish the effectiveness of traditional ion-exchange chromatography.[1][]

Purification Strategies

A multi-step purification strategy is often necessary to achieve high purity. The choice of techniques depends on the specific properties of the protein and the nature of the impurities. The most common methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and in some cases, Hydrophobic Interaction Chromatography (HIC).

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of a protein conjugated with this compound.

Purification_Workflow cluster_0 Conjugation Reaction Mixture cluster_1 Initial Purification Step cluster_2 Polishing Step cluster_3 Final Product cluster_4 Quality Control Reaction_Mixture Crude Reaction Mixture (Conjugated Protein, Unreacted Protein, Excess Linker) SEC Size Exclusion Chromatography (SEC) - Removes excess linker and unreacted protein Reaction_Mixture->SEC Primary Separation IEX Ion Exchange Chromatography (IEX) - Separates based on degree of PEGylation SEC->IEX Fraction Collection & Further Purification Pure_Conjugate Purified Protein Conjugate IEX->Pure_Conjugate QC Purity and Characterization (SDS-PAGE, HPLC, Mass Spectrometry) Pure_Conjugate->QC Analysis Logical_Separation cluster_0 Initial Mixture Properties cluster_1 Separation Principle 1: Size cluster_2 Separation Principle 2: Charge Properties Mixture Contains: - Large Conjugate - Medium Unreacted Protein - Small Linker Size_Sep Size Exclusion Chromatography Separates based on hydrodynamic radius. Properties->Size_Sep Apply Result1 Removes Small Linker Size_Sep->Result1 Yields Charge_Sep Ion Exchange Chromatography Separates based on surface charge differences. Result1->Charge_Sep Input for next step Result2 Separates Unreacted vs. Conjugated Protein (due to charge shielding by PEG) Charge_Sep->Result2 Yields

References

Illuminating Biology: A Guide to Fluorescence Labeling with Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Aminooxy-PEG4-Propargyl in fluorescence labeling. This bifunctional linker is a powerful tool for the site-specific fluorescent tagging of biomolecules, enabling a wide range of applications in research, diagnostics, and drug development.

Introduction

This compound is a versatile heterobifunctional linker designed for two-step biomolecule labeling. It possesses two key reactive groups:

  • Aminooxy group (-ONH₂): This group reacts specifically with aldehyde or ketone moieties to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, physiological conditions.[1][2]

  • Propargyl group (a terminal alkyne): This group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction allows for the efficient and specific attachment of an azide-modified fluorescent dye.

The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize non-specific interactions.

Principle of Two-Step Labeling

The use of this compound for fluorescence labeling involves a sequential two-step process. This strategy offers greater control and flexibility compared to single-step labeling methods.

  • Introduction of a Bioorthogonal Handle: First, the this compound linker is conjugated to the target biomolecule via the reaction of its aminooxy group with an aldehyde or ketone on the biomolecule. This introduces the propargyl (alkyne) group as a bioorthogonal handle.

  • Fluorescent Dye Conjugation: In the second step, an azide-containing fluorescent dye is "clicked" onto the alkyne-modified biomolecule using the highly efficient and specific CuAAC reaction.[3][4]

This two-step approach is advantageous as it separates the initial, potentially more complex, biomolecule modification from the introduction of the fluorophore. This can improve the overall efficiency and specificity of the labeling process.

Applications

The versatility of this compound makes it suitable for a wide array of applications in fluorescence labeling:

  • Site-Specific Labeling of Glycoproteins: The carbohydrate moieties of glycoproteins can be enzymatically or chemically oxidized to generate aldehyde groups, which can then be specifically targeted by the aminooxy group of the linker.

  • N-terminal Serine/Threonine Oxidation: The N-terminal serine or threonine residues of proteins and peptides can be oxidized with sodium periodate (B1199274) to create a glyoxylyl group (an aldehyde), providing a site for specific conjugation.

  • Labeling of Metabolically Incorporated Sugars: Unnatural sugars containing ketone or aldehyde groups can be metabolically incorporated into cellular glycans, which can then be targeted for labeling.

  • Fluorescent Labeling of Aldehyde-Tagged Proteins: Proteins can be genetically engineered to include an "aldehyde tag," a short peptide sequence that is enzymatically converted to a formylglycine residue, presenting an aldehyde for specific ligation.[2]

  • Development of Fluorescent Probes and Diagnostics: Labeled biomolecules can be used as probes for fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular processes, protein trafficking, and biomolecular interactions.

Experimental Protocols

Here, we provide detailed protocols for the two-step fluorescence labeling of a model glycoprotein (B1211001).

Protocol 1: Generation of Aldehyde Groups on a Glycoprotein

This protocol describes the oxidation of sialic acid residues on a glycoprotein using sodium periodate to generate aldehyde groups.

Materials:

  • Glycoprotein of interest (e.g., Bovine Fetuin, IgG)

  • Sodium periodate (NaIO₄)

  • Phosphate-buffered saline (PBS), pH 6.0

  • Glycerol (B35011)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in PBS, pH 6.0, to a final concentration of 1-5 mg/mL.

  • Oxidation:

    • Prepare a fresh 20 mM solution of sodium periodate in PBS, pH 6.0.

    • Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.

  • Quenching: Add glycerol to a final concentration of 10 mM to quench any unreacted sodium periodate. Incubate for 5 minutes at room temperature.

  • Purification: Immediately purify the aldehyde-modified protein using a desalting column equilibrated with the reaction buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) to remove excess reagents.

Protocol 2: Conjugation of this compound to the Aldehyde-Modified Glycoprotein

This protocol details the oxime ligation step to attach the alkyne handle to the glycoprotein.

Materials:

  • Aldehyde-modified glycoprotein (from Protocol 1)

  • This compound

  • Reaction buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • (Optional) Prepare a 1 M stock solution of aniline in DMSO.

  • Ligation Reaction:

    • To the purified aldehyde-modified glycoprotein, add the this compound stock solution to a final concentration of 1-5 mM (a 50- to 250-fold molar excess over the protein).

    • (Optional) For catalysis, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Purification: Purify the alkyne-modified glycoprotein using a desalting column equilibrated with PBS, pH 7.4, to remove unreacted this compound and catalyst.

Protocol 3: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-functionalized fluorescent dye to the alkyne-modified glycoprotein.

Materials:

  • Alkyne-modified glycoprotein (from Protocol 2)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • DMSO

  • PBS, pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation (prepare fresh):

    • Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified glycoprotein (at a final concentration of 1-10 µM in PBS, pH 7.4), and the azide-functionalized fluorescent dye (to a final concentration of 50-100 µM).

    • Add the copper ligand (TBTA or THPTA) to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled glycoprotein from the catalyst and excess dye using a desalting column or by dialysis against PBS, pH 7.4.

Quantitative Data Summary

The following tables provide representative data for typical labeling experiments. The exact conditions and efficiencies may vary depending on the specific biomolecule and fluorescent dye used.

Table 1: Oxime Ligation Reaction Parameters

ParameterRecommended RangeNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction kinetics.
Molar Excess of this compound50-250 foldOptimization may be required for specific proteins.
Catalyst (Aniline)10-100 mM (optional)Can significantly increase the reaction rate at neutral pH.
Reaction Time2-4 hoursCan be extended for less reactive aldehydes.
TemperatureRoom Temperature (20-25°C)The reaction proceeds efficiently at ambient temperatures.[5]
pH7.0Near-neutral pH is generally compatible with most proteins.

Table 2: CuAAC Reaction Parameters

ParameterRecommended ConcentrationNotes
Alkyne-modified Protein1-10 µM
Azide-Fluorescent Dye50-100 µMA molar excess ensures efficient labeling.
CuSO₄1 mM
Sodium Ascorbate5 mMThe reducing agent to generate Cu(I) in situ.
Copper Ligand (TBTA/THPTA)100 µM
Reaction Time1-2 hoursGenerally sufficient for near-quantitative conversion.
TemperatureRoom Temperature (20-25°C)
pH7.4

Table 3: Representative Labeling Efficiencies

BiomoleculeLabeling MethodDegree of Labeling (Dye/Protein)Analytical Method
IgG (oxidized)Two-step with this compound1.5 - 2.5UV-Vis Spectroscopy
Aldehyde-tagged GFPTwo-step with this compound0.8 - 1.0SDS-PAGE with fluorescence imaging

Note: The degree of labeling can be influenced by the number of accessible aldehyde sites on the biomolecule and the efficiency of each reaction step.

Visualizations

experimental_workflow cluster_step1 Step 1: Aldehyde Generation cluster_step2 Step 2: Oxime Ligation cluster_step3 Step 3: Click Chemistry Glycoprotein Glycoprotein Oxidation Oxidation (NaIO₄) Glycoprotein->Oxidation Aldehyde_Protein Aldehyde-modified Glycoprotein Oxidation->Aldehyde_Protein Ligation Oxime Ligation Aldehyde_Protein->Ligation Linker This compound Linker->Ligation Alkyne_Protein Alkyne-modified Glycoprotein Ligation->Alkyne_Protein CuAAC CuAAC Reaction (CuSO₄, Ascorbate) Alkyne_Protein->CuAAC Azide_Dye Azide-Fluorescent Dye Azide_Dye->CuAAC Labeled_Protein Fluorescently Labeled Glycoprotein CuAAC->Labeled_Protein

Caption: Workflow for two-step fluorescence labeling.

signaling_pathway cluster_ligation Oxime Ligation cluster_click Click Chemistry (CuAAC) Aldehyde Biomolecule-CHO Oxime Biomolecule-CH=N-O-PEG4-Propargyl Aldehyde->Oxime + Aminooxy H₂N-O-PEG4-Propargyl Aminooxy->Oxime Alkyne Biomolecule-...-Propargyl Oxime->Alkyne Triazole Labeled Biomolecule (Triazole Linkage) Alkyne->Triazole + Catalyst Cu(I) Catalyst Azide N₃-Fluorophore Azide->Triazole Catalyst->Triazole

Caption: Key chemical reactions in the labeling process.

References

Troubleshooting & Optimization

Technical Support Center: Aminooxy-PEG4-Propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG4-Propargyl conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

The conjugation of this compound to a molecule containing an aldehyde or ketone is based on the formation of a stable oxime bond.[1][2][3] This bioorthogonal reaction occurs between the aminooxy group (-ONH2) of the PEG linker and a carbonyl group (C=O) on the target molecule.[1][2] The reaction is highly chemoselective and can be performed under mild aqueous conditions, making it suitable for conjugating sensitive biomolecules.[1][4]

Q2: What are the key factors influencing the efficiency of the conjugation reaction?

Several factors can significantly impact the efficiency of your this compound conjugation:

  • pH: The pH of the reaction buffer is critical.[5]

  • Catalyst: The presence and type of a nucleophilic catalyst can dramatically increase the reaction rate.[5][6]

  • Reactant Concentration: The kinetics of the reaction are concentration-dependent.[5]

  • Temperature: Higher temperatures can accelerate the reaction.[5]

  • Reactant Stability: The stability of both the aminooxy-functionalized linker and the carbonyl-containing molecule is crucial.[5]

  • Steric Hindrance: The accessibility of the carbonyl group can affect the reaction rate.[5]

Q3: What is the optimal pH for the reaction?

The optimal pH depends on whether a catalyst is used:

  • Uncatalyzed Reactions: A slightly acidic pH of 4-5 is generally optimal.[1][5]

  • Catalyzed Reactions: With a suitable catalyst, the reaction can be efficient at or near neutral pH (pH 6.5-7.5).[5][6]

Q4: Why is a catalyst needed, and which one should I choose?

At neutral pH, the oxime ligation reaction can be very slow.[5][6] Nucleophilic catalysts, such as aniline (B41778) or its derivatives, accelerate the reaction by forming a more reactive protonated Schiff base intermediate.[7]

  • Aniline: A commonly used catalyst that is effective under acidic conditions and can enhance the reaction rate at neutral pH.[6][7]

  • p-Phenylenediamine (B122844) (pPDA) and m-Phenylenediamine (mPDA): These are reported to be more efficient catalysts than aniline, especially at neutral pH, leading to significantly faster reaction rates.[6][8] p-Phenylenediamine has been shown to be up to 19-fold more efficient than aniline at pH 7.[6]

Q5: How can I monitor the progress of my conjugation reaction?

The progress of the conjugation can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials.[1]

  • Mass Spectrometry (MS): To confirm the mass of the desired conjugate.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the molecular weight of the protein will be observed upon successful conjugation.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

Problem: Low or No Conjugation Product

Potential Cause Suggested Solution
Suboptimal pH For uncatalyzed reactions, ensure the pH is in the 4.5-5.5 range.[5] For catalyzed reactions, maintain a pH between 6.5 and 7.5.[9]
Inactive or Degraded Reagents Use fresh, high-purity this compound and ensure the aldehyde or ketone on the target molecule has not degraded. The aminooxy group can be reactive and may degrade over time.[5]
Low Reactant Concentration Increase the concentration of one or both reactants. The reaction is bimolecular, so higher concentrations will increase the rate.[5]
Absence or Inefficient Catalyst At neutral pH, the use of a catalyst is crucial.[5] Consider using a more efficient catalyst like p-phenylenediamine or m-phenylenediamine.[6][8]
Steric Hindrance If conjugating to a sterically hindered ketone, the reaction will be slower than with an aldehyde.[5] Increase the reaction time, temperature, or use a more efficient catalyst.
Presence of Impurities Trace impurities, such as acetone (B3395972) in solvents, can react with the aminooxy group.[5] Use high-purity solvents and reagents.[7]

Problem: Slow Reaction Rate

Potential Cause Suggested Solution
Low Temperature Increase the reaction temperature. For time-sensitive applications, reactions have been completed in as little as 5 minutes at 75°C.[5]
Dilute Reactants As the reaction is bimolecular, increasing the concentration of reactants and catalyst will increase the reaction rate.[5]
Inefficient Catalyst Switch to a more potent catalyst. p-Phenylenediamine has been shown to provide a 120-fold faster rate of protein PEGylation at pH 7 compared to an uncatalyzed reaction.[6]
Suboptimal Solvent While aqueous buffers are common, using organic co-solvents or even neat acetic acid (for less reactive ketones) can significantly accelerate the reaction.[5][10]
Counterintuitive Freezing For reactions at neutral pH, freezing the reaction mixture at -20°C has been shown to accelerate the rate, possibly due to a concentrating effect.[5][11]

Experimental Protocols

General Protocol for this compound Conjugation to an Aldehyde- or Ketone-Containing Molecule

This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants.

Materials:

  • This compound

  • Aldehyde- or ketone-containing target molecule

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5 (for uncatalyzed reactions) or 0.1 M Phosphate Buffer, pH 7.0 (for catalyzed reactions)

  • Catalyst (optional): Aniline or p-phenylenediamine stock solution (e.g., 100 mM in DMSO or reaction buffer)

  • Quenching Reagent (optional): A small molecule with an aminooxy or aldehyde group to consume excess reactant.

  • Purification System: Size-exclusion chromatography (SEC), dialysis, or HPLC.[2][12]

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer to a desired final concentration (e.g., 1-10 mg/mL for proteins).

    • Dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10-50 molar excess of the this compound solution to the solution of the target molecule.[2]

    • If using a catalyst, add it to the reaction mixture to a final concentration of 10-20 mM.[13]

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC, MS, or SDS-PAGE).

  • Quenching (Optional):

    • If necessary, add a quenching reagent to stop the reaction.

  • Purification:

    • Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as SEC, dialysis, or HPLC.[2][12]

Visualizations

G This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Aldehyde/ Ketone Molecule in Buffer C Mix Reactants & Add Catalyst (optional) A->C B Dissolve Aminooxy- PEG4-Propargyl in Buffer B->C D Incubate (RT or 37°C, 2-24h) C->D E Monitor Reaction (HPLC, MS, SDS-PAGE) D->E F Quench Reaction (optional) E->F G Purify Conjugate (SEC, Dialysis, HPLC) F->G H Characterize Final Product G->H

Caption: Workflow for this compound conjugation.

G Troubleshooting Low Conjugation Efficiency Start Low/No Product pH_Check Is pH optimal? (4.5-5.5 uncatalyzed, 6.5-7.5 catalyzed) Start->pH_Check Catalyst_Check Are you using a catalyst at neutral pH? pH_Check->Catalyst_Check Yes No_Change Still Low Efficiency pH_Check->No_Change No, Adjust pH Concentration_Check Are reactant concentrations high enough? Catalyst_Check->Concentration_Check Yes Catalyst_Check->No_Change No, Add Catalyst Reagent_Check Are reagents fresh and pure? Concentration_Check->Reagent_Check Yes Concentration_Check->No_Change No, Increase Conc. Temp_Time_Check Have you tried increasing reaction time/temperature? Reagent_Check->Temp_Time_Check Yes Reagent_Check->No_Change No, Use Fresh Reagents Success Improved Efficiency Temp_Time_Check->Success Yes Temp_Time_Check->No_Change No, Consider Steric Hindrance/Solvent

Caption: Decision tree for troubleshooting low conjugation yield.

G Mechanism of Aniline-Catalyzed Oxime Ligation Reactants R1-C(=O)-R2 Aldehyde/Ketone + H2N-O-R3 Aminooxy Compound Intermediate1 Protonated Schiff Base Reactants->Intermediate1 + H+ Catalyst Aniline (Catalyst) Catalyst->Intermediate1 Intermediate2 Transimination Intermediate1->Intermediate2 Product R1-C(=N-O-R3)-R2 Oxime Product Intermediate2->Product

Caption: Catalytic mechanism of oxime bond formation.

References

Technical Support Center: Optimizing Aminooxy-PEG4-Propargyl Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing bioconjugation reactions involving Aminooxy-PEG4-Propargyl. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient conjugation.

Troubleshooting Guide

Low yields or incomplete reactions are common hurdles in bioconjugation. This guide addresses specific issues you may encounter during oxime ligation with this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The reaction rate is highly pH-dependent.[1][2]For uncatalyzed reactions, the optimal pH is acidic, typically around 4-5.[2] For catalyzed reactions, especially with biomolecules sensitive to acidic conditions, a pH of 6.0-7.5 is recommended with an appropriate catalyst like aniline (B41778) or its derivatives.[1][2]
Inefficient Catalyst: The choice and concentration of the catalyst are crucial for reactions at neutral pH.[3][4][5]Aniline is a common catalyst, but m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) have shown significantly higher efficiency.[2][3][6] mPDA can be up to 15 times more efficient than aniline.[3][5] Ensure the catalyst is fresh and used at an appropriate concentration (e.g., 10-100 mM).
Low Reactivity of Carbonyl Group: Ketones are inherently less reactive than aldehydes in oxime ligation.[4][7]Increase the reaction time and/or temperature. Use a more potent catalyst like mPDA.[4][5] Consider increasing the concentration of the this compound reagent.
Hydrolysis of Reactants: The aminooxy group can be unstable under certain conditions.Prepare fresh solutions of this compound before each experiment. Avoid prolonged storage in aqueous buffers.
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction.Consider introducing a longer linker on the biomolecule or optimizing the position of the carbonyl group.
Side Reactions or Product Instability Oxidation of Catalyst: Phenylenediamine catalysts can be susceptible to oxidation.Prepare catalyst solutions fresh and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Instability of the Oxime Bond: While generally stable, the oxime bond can be reversible under strongly acidic conditions.[8]Maintain the pH of the final product solution in the neutral to slightly basic range for long-term storage.
Difficulty in Product Purification Excess Unreacted PEG Reagent: A large excess of the PEG reagent can complicate purification.Optimize the molar ratio of the reactants to minimize excess PEG. Use purification techniques like size exclusion chromatography (SEC) or dialysis to effectively separate the conjugate from smaller, unreacted molecules.
Catalyst Removal: The catalyst may be difficult to remove from the final product.Choose a catalyst that can be easily removed by dialysis or chromatography. For example, mPDA has good aqueous solubility, which can aid in its removal.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction behind this compound bioconjugation?

A1: The core reaction is an oxime ligation, which is a chemoselective reaction between the aminooxy group (-O-NH2) on the this compound and a carbonyl group (an aldehyde or a ketone) on the target biomolecule. This reaction forms a stable oxime bond (C=N-O).[8][9]

Q2: What is the optimal pH for oxime ligation?

A2: The optimal pH depends on the presence of a catalyst. For uncatalyzed reactions, a pH of 4-5 is generally most effective.[2] However, many biomolecules are not stable in acidic conditions. With a catalyst like aniline or its derivatives, the reaction can proceed efficiently at a neutral pH (around 7).[1][2]

Q3: Which catalyst is most effective for this reaction?

A3: While aniline is a traditionally used catalyst, studies have shown that substituted anilines, such as m-phenylenediamine (mPDA) and p-phenylenediamine, are significantly more efficient.[2][3][6] mPDA, in particular, can be up to 15 times more effective than aniline and its higher aqueous solubility allows for use at greater concentrations, leading to faster reaction rates.[3][4][5]

Q4: My target molecule contains a ketone instead of an aldehyde. What should I expect?

A4: Ketones are generally less reactive than aldehydes in oxime ligation, which can result in significantly slower reaction rates.[4][7] To achieve a good yield, you may need to increase the reaction time, temperature, and/or the concentration of the this compound. Using a more efficient catalyst like mPDA is highly recommended for ketone conjugations.[4][5]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the reaction can be monitored by several techniques. SDS-PAGE analysis will show a shift in the molecular weight of the protein conjugate.[10] Chromatographic methods like RP-HPLC or SEC can be used to separate the product from the starting materials.[11] Mass spectrometry (e.g., LC-MS) can confirm the formation of the desired conjugate by identifying its molecular weight.

Q6: How do I purify the final bioconjugate?

A6: Purification strategies depend on the properties of your biomolecule. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller unreacted PEG linkers and catalyst.

  • Dialysis: Useful for removing small molecules like salts and unreacted PEG reagents.

  • Affinity Chromatography: If your biomolecule has a tag (e.g., His-tag), this can be a very specific method of purification.

Quantitative Data Presentation

Table 1: Comparison of Catalysts for Oxime Ligation at Neutral pH
CatalystTypical ConcentrationRelative Rate Enhancement (vs. uncatalyzed)Key AdvantagesReference(s)
NoneN/A1x (very slow)No catalyst removal needed[1]
Aniline10-100 mMUp to 40-foldWell-established[1]
m-Phenylenediamine (mPDA)50-500 mMUp to 15x more efficient than anilineHigh aqueous solubility, very efficient for both aldehydes and ketones[3][4][5]
p-Phenylenediamine10-100 mM~19-fold faster than anilineHighly effective at neutral pH[2]
Table 2: Effect of pH on Aniline-Catalyzed Oxime Ligation
pHCatalyst (Aniline)Relative Rate EnhancementNotesReference(s)
4.5100 mMUp to 400-foldOptimal for uncatalyzed or aniline-catalyzed reactions, but may not be suitable for all biomolecules.[1]
7.0NoneVery slowHighlights the need for a catalyst at neutral pH.[1]
7.0100 mMUp to 40-foldEnables conjugation under physiological conditions.[1]

Experimental Protocols

General Protocol for this compound Conjugation to an Aldehyde-Containing Protein

This protocol provides a general starting point. Optimization of reactant concentrations, buffer composition, and reaction time may be necessary for your specific application.

1. Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • This compound.

  • Catalyst stock solution (e.g., 1 M m-phenylenediamine in water, freshly prepared).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Quenching solution (optional, e.g., an excess of a small molecule aldehyde or ketone).

  • Purification column (e.g., desalting or SEC column).

2. Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add the aldehyde-modified protein to the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add this compound: Add a 10- to 50-fold molar excess of this compound to the protein solution. Gently mix.

  • Initiate the Reaction with Catalyst: Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM. Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours. The optimal time will depend on the reactivity of your protein. Monitor the reaction progress if possible.

  • Quenching (Optional): If desired, the reaction can be quenched by adding an excess of a small molecule aldehyde or ketone to react with any remaining aminooxy groups.

  • Purification: Purify the conjugate using a desalting column to remove excess PEG reagent and catalyst, followed by a more robust purification method like SEC if higher purity is required.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by LC-MS to confirm the identity of the product.

Visualizations

Aminooxy_Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Aldehyde_Protein Aldehyde-Modified Biomolecule Reaction_Mix Combine Reactants and Catalyst in Reaction Buffer (pH 7.0) Aldehyde_Protein->Reaction_Mix PEG_Reagent This compound PEG_Reagent->Reaction_Mix Catalyst Catalyst Solution (e.g., mPDA) Catalyst->Reaction_Mix Incubation Incubate at RT or 37°C (2-24 hours) Reaction_Mix->Incubation Oxime Ligation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Analyze Product (SDS-PAGE, LC-MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Characterized Bioconjugate

Caption: Experimental workflow for this compound bioconjugation.

Oxime_Ligation_Mechanism Reactants Aldehyde/Ketone (on Biomolecule) + This compound Intermediate Hemiaminal Intermediate Reactants->Intermediate + H+ (Acidic pH or Catalyst) Product Stable Oxime Bond (Bioconjugate) Intermediate->Product - H2O Catalyst Catalyst (e.g., Aniline, mPDA) Catalyst->Reactants Accelerates reaction at neutral pH

Caption: Simplified mechanism of oxime ligation for bioconjugation.

References

Technical Support Center: Preventing Aggregation During Protein Labeling with Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with Aminooxy-PEG4-Propargyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using this compound?

A1: Protein aggregation during labeling with this compound can stem from several factors that disrupt the delicate balance of forces maintaining protein stability:

  • Increased Hydrophobicity: The propargyl group and, to a lesser extent, the PEG linker can introduce hydrophobic character to the protein surface. An increase in surface hydrophobicity can promote intermolecular hydrophobic interactions, leading to self-association and aggregation.

  • Alteration of Surface Charge: The aminooxy group reacts with aldehydes or ketones on the protein, which are often introduced by oxidizing sugar moieties. This modification can alter the protein's surface charge distribution, potentially reducing electrostatic repulsion between protein molecules and making them more prone to aggregation.

  • High Local Concentration of Reagent: Adding the this compound reagent, especially if dissolved in an organic co-solvent like DMSO, too quickly can create high local concentrations that may denature the protein.

  • Suboptimal Reaction Conditions: Factors such as inappropriate pH, high temperature, or high protein concentration can individually or collectively stress the protein, leading to unfolding and subsequent aggregation.

  • Over-labeling: Attaching too many this compound molecules can significantly alter the protein's physicochemical properties, increasing the likelihood of aggregation.

Q2: How does the PEG component of this compound affect protein stability?

A2: The Polyethylene Glycol (PEG) component generally has a positive impact on protein stability. PEG is hydrophilic and creates a hydration shell around the protein, which can shield hydrophobic patches on the protein surface and increase its solubility. This "shielding" effect can also sterically hinder protein-protein interactions that lead to aggregation. Studies have shown that PEGylation can render protein aggregates soluble that would otherwise precipitate. However, the overall effect depends on the balance between the hydrophilicity of the PEG chain and the hydrophobicity of the propargyl group and the protein itself.

Q3: What is the optimal protein concentration for labeling with this compound to avoid aggregation?

A3: There is no single optimal protein concentration, as it is highly dependent on the intrinsic properties of the protein being labeled. However, a general principle is to start with a lower protein concentration (e.g., 1-2 mg/mL) to minimize intermolecular interactions. If aggregation is observed, reducing the protein concentration is a primary troubleshooting step. While higher protein concentrations can increase labeling efficiency, they also significantly increase the risk of aggregation. If a high final protein concentration is required, it is advisable to perform the labeling at a lower concentration and then concentrate the purified conjugate.

Q4: What molar excess of this compound should be used?

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yield during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the Aminooxy-PEG4-Propargyl linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in ADC synthesis?

The this compound linker is a bifunctional molecule designed for a two-step, site-specific conjugation of a payload to an antibody. Each component of the linker has a distinct function:

  • Aminooxy group (-ONH2): This group reacts with an aldehyde or ketone on the antibody to form a stable oxime bond.[1][2] This reaction is a form of "click chemistry" known for its high efficiency and mild reaction conditions.[3][4]

  • PEG4 (Polyethylene glycol, 4 units): The PEG spacer enhances the solubility and stability of the ADC, helping to prevent aggregation that can be caused by hydrophobic payloads.[5][6][7][8] It can also improve the pharmacokinetic properties of the final conjugate.[7][8]

  • Propargyl group (an alkyne): This functional group is used in a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, another type of click chemistry, to attach an azide-modified cytotoxic payload.[9]

Q2: What are the main advantages of using an aminooxy linker for ADC synthesis?

Aminooxy linkers offer several advantages, primarily centered around the stability and specificity of the resulting conjugate:

  • Stable Oxime Bond: The oxime linkage formed is significantly more stable than other common linkages, such as the thiosuccinimide bond from maleimide-thiol reactions, especially in the presence of plasma thiols like glutathione.[1] This increased stability reduces premature drug release and potential off-target toxicity.[10]

  • Site-Specific Conjugation: The aminooxy group reacts specifically with aldehyde or ketone groups, which can be generated on the antibody's glycan moieties in the Fc region through mild oxidation.[1][11][12] This site-specific approach leads to a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for efficacy and safety.[1][11]

Q3: What is a typical workflow for ADC synthesis using this linker?

A typical workflow involves two main conjugation steps:

  • Antibody Modification and Linker Conjugation: The antibody's glycans are oxidized to create aldehyde groups. The this compound linker is then attached to these sites via oxime ligation.

  • Payload Conjugation: The azide-modified cytotoxic payload is then "clicked" onto the propargyl group of the linker using a copper-catalyzed reaction (CuAAC).

This two-step process allows for the purification of the antibody-linker conjugate before the addition of the often-hydrophobic and toxic payload, which can help to minimize aggregation and improve the overall yield.

Troubleshooting Guide: Low ADC Yield

This guide addresses specific issues that can lead to low yields during the synthesis of ADCs with the this compound linker.

Q4: We are observing very low incorporation of the this compound linker onto our antibody. What are the potential causes and solutions?

Low linker incorporation is often due to issues with the initial steps of antibody modification and oxime ligation.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Inefficient Antibody Oxidation Optimize Periodate (B1199274) Concentration: The concentration of sodium periodate for oxidation can range from 1-15 mM.[11] An insufficient concentration will result in too few aldehyde groups, while an excessive concentration can lead to antibody damage. Perform a titration experiment to find the optimal concentration for your specific antibody. Verify Reaction Conditions: Ensure the oxidation reaction is performed at the recommended temperature (typically 4°C) and protected from light.[11] Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or glycerol (B35011) during the oxidation step, as they can quench the periodate or react with the newly formed aldehydes. Buffer exchange into a suitable buffer like PBS is recommended.[11]
Suboptimal Oxime Ligation Conditions pH of Reaction: Oxime ligation is most efficient in a slightly acidic environment, typically at a pH between 4.0 and 5.0.[13][14] The reaction is significantly slower at neutral pH.[3][13] Prepare the oxidized antibody in a conjugation buffer such as 100 mM sodium acetate, 150 mM NaCl, pH 4.5.[15] Molar Excess of Linker: Use a sufficient molar excess of the this compound linker. A starting point is typically a 20-fold molar excess.[11] Reaction Time: Oxime ligation can be slow, sometimes requiring incubation for several hours to overnight.[13] Monitor the reaction progress to determine the optimal time.
Instability of the Aminooxy Linker Proper Storage and Handling: Aminooxy compounds can be sensitive and should be stored under recommended conditions (e.g., -20°C).[16] It is often recommended to use them immediately after preparation of a stock solution.[16]

Q5: The linker appears to have conjugated successfully, but the subsequent click reaction with our azide-payload is failing, leading to a low overall ADC yield. What should we investigate?

Failure at the CuAAC click chemistry step is a common bottleneck.

Potential Causes & Solutions

Potential CauseRecommended Solutions
Copper Catalyst Issues Use a Ligand: The Cu(I) catalyst is prone to oxidation. Use a copper-coordinating ligand such as THPTA or TBTA to protect the catalyst and improve reaction efficiency. Fresh Reducing Agent: The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO4) using a reducing agent like sodium ascorbate (B8700270). Ensure the sodium ascorbate solution is freshly prepared.
Poor Solubility of the Payload Use a Co-solvent: Azide-modified payloads can be hydrophobic. The addition of a water-miscible organic co-solvent like DMSO or DMF (up to 10-20% v/v) can improve the solubility of the payload and facilitate the reaction.[12] However, be mindful that high concentrations of organic solvents can denature the antibody.
Steric Hindrance Optimize Linker Length: While you are using a PEG4 linker, if the conjugation site is in a sterically hindered region of the antibody, the payload may have difficulty accessing the propargyl group. This is less common with glycan conjugation but can be a factor.

Q6: We are experiencing significant ADC aggregation and precipitation during or after the conjugation, resulting in low recovery of soluble product. How can we mitigate this?

Aggregation is a frequent problem in ADC synthesis, particularly when dealing with hydrophobic payloads.[5]

Potential Causes & Solutions

Potential CauseRecommended Solutions
Hydrophobicity of the Payload Controlled Drug-to-Antibody Ratio (DAR): Higher DARs can increase the overall hydrophobicity of the ADC, leading to aggregation.[5][17] If you are targeting a high DAR, consider if a lower, more homogeneous DAR (e.g., 2 or 4) might provide a better therapeutic window with improved physical stability. PEGylation Strategy: The PEG4 linker is designed to increase hydrophilicity.[5] However, for extremely hydrophobic payloads, a longer PEG chain (e.g., PEG8, PEG12) might be necessary to effectively shield the drug from the aqueous environment.[7]
Suboptimal Buffer Conditions pH and Ionic Strength: Perform conjugation and purification steps in buffers that are known to maintain the stability of the parent antibody. Avoid pH values near the antibody's isoelectric point. Excipients: Consider the addition of stabilizing excipients, such as polysorbate 20 or sucrose, to the final formulation buffer to reduce aggregation.
Purification Method Gentle Purification Techniques: Use purification methods that are gentle on the ADC, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to separate the ADC from aggregates and unconjugated species.

Experimental Protocols

Protocol: Two-Step Synthesis of an ADC using this compound

This protocol outlines the general steps for antibody oxidation, linker conjugation, and subsequent payload attachment. Optimization will be required for specific antibodies and payloads.

1. Antibody Oxidation to Generate Aldehyde Groups

  • Buffer Exchange: If necessary, exchange the antibody into an amine-free buffer such as PBS, pH 7.4.

  • Reaction Setup: Adjust the antibody concentration to 5-10 mg/mL. Cool the solution to 4°C.

  • Oxidation: Add a fresh stock solution of sodium periodate (NaIO4) to a final concentration of 1-2 mM. Incubate the reaction at 4°C for 1-2 hours in the dark.

  • Quenching: Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at 4°C.

  • Purification: Immediately purify the oxidized antibody using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[15]

2. Oxime Ligation with this compound

  • Linker Preparation: Dissolve the this compound linker in DMSO to prepare a 10-20 mM stock solution.

  • Conjugation: Add the linker stock solution to the purified oxidized antibody to achieve a 20- to 50-fold molar excess of the linker.

  • Incubation: Incubate the reaction at room temperature for 4-16 hours.

  • Purification: Purify the antibody-linker conjugate by size exclusion chromatography (SEC) to remove excess linker and any aggregates. The buffer should be exchanged to one suitable for the subsequent click reaction (e.g., PBS, pH 7.4).

3. CuAAC "Click" Reaction for Payload Attachment

  • Payload Preparation: Dissolve the azide-functionalized payload in DMSO to create a stock solution.

  • Reaction Components: Prepare fresh stock solutions of:

    • Copper(II) sulfate (B86663) (CuSO4)

    • A copper-coordinating ligand (e.g., THPTA)

    • A reducing agent (e.g., sodium ascorbate)

  • Reaction Setup: In a reaction vessel, add the purified antibody-linker conjugate. Add the payload stock solution (typically a 5- to 10-fold molar excess over the number of linker sites). Add the copper ligand.

  • Initiation: Initiate the reaction by adding the CuSO4 followed immediately by the sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

  • Final Purification: Purify the final ADC product using SEC or HIC to remove unreacted payload, catalyst, and any aggregates. Formulate the final ADC in a suitable storage buffer.

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification & Linker Conjugation cluster_1 Step 2: Payload Conjugation mAb Monoclonal Antibody (mAb) Oxidation Glycan Oxidation (NaIO4) mAb->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Oxime_Ligation Oxime Ligation (pH 4.5) Aldehyde_mAb->Oxime_Ligation Linker This compound Linker->Oxime_Ligation mAb_Linker mAb-Linker Conjugate Oxime_Ligation->mAb_Linker Purification1 Purification (SEC) mAb_Linker->Purification1 CuAAC CuAAC Click Reaction (CuSO4, Ascorbate) Purification1->CuAAC Payload Azide-Payload Payload->CuAAC Final_ADC Final ADC CuAAC->Final_ADC Purification2 Final Purification (SEC / HIC) Final_ADC->Purification2 Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization

Caption: Experimental workflow for a two-step ADC synthesis.

Troubleshooting_Low_Yield Start Low Final ADC Yield Check_Linker_Incorporation Analyze Linker Incorporation (e.g., by Mass Spec) Start->Check_Linker_Incorporation Low_Linker Problem: Low Linker Incorporation Check_Linker_Incorporation->Low_Linker Low Good_Linker Problem: Low Yield in Click Step or Aggregation Check_Linker_Incorporation->Good_Linker Good Troubleshoot_Oxidation Optimize Antibody Oxidation: - Periodate concentration - Reaction conditions - Buffer choice Low_Linker->Troubleshoot_Oxidation Troubleshoot_Ligation Optimize Oxime Ligation: - pH (4.0-5.0) - Molar excess of linker - Reaction time Low_Linker->Troubleshoot_Ligation Troubleshoot_Click Optimize CuAAC Reaction: - Use fresh catalyst/reductant - Add Cu(I) ligand - Use co-solvent for payload Good_Linker->Troubleshoot_Click Troubleshoot_Aggregation Address Aggregation: - Lower DAR - Optimize buffer - Gentle purification Good_Linker->Troubleshoot_Aggregation

Caption: Decision tree for troubleshooting low ADC yield.

References

Technical Support Center: Stability of the Oxime Bond from Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG4-Propargyl. This guide provides detailed information, troubleshooting advice, and experimental protocols related to the stability of the oxime bond formed using this reagent.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation and stability of oxime bonds in bioconjugation.

Q1: What is an oxime bond and why is it used with this compound?

An oxime bond is a covalent linkage formed from the reaction of an aminooxy group (-ONH₂) with an aldehyde or ketone. This compound is a heterobifunctional linker that utilizes this chemistry. The aminooxy group provides a highly selective reaction handle for conjugating to molecules containing carbonyl groups. This reaction is favored in bioconjugation for its high chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting oxime bond, especially in aqueous environments at physiological pH.

Q2: How stable is the oxime bond compared to other common linkages like hydrazones or imines?

The oxime bond is significantly more stable than analogous imine and hydrazone linkages, particularly against hydrolysis. Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime is nearly 1000-fold lower than those for simple hydrazones. This superior stability makes it a reliable choice for creating long-lasting bioconjugates in biological systems.

Q3: What are the optimal reaction conditions for forming a stable oxime bond?

The rate of oxime bond formation is highly pH-dependent.

  • Uncatalyzed Reactions: The reaction proceeds optimally in a slightly acidic buffer, typically between pH 4 and 5.

  • Catalyzed Reactions: At neutral pH (pH 7.0-7.4), the reaction is often slow. To accelerate the reaction under these conditions, nucleophilic catalysts are used. Aniline was a traditional catalyst, but newer, more efficient, and less toxic catalysts like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) are now preferred. pPDA, for instance, can increase the rate of protein PEGylation by 120-fold compared to an uncatalyzed reaction at pH 7.

Q4: Can the oxime bond be cleaved, and under what conditions?

Yes, while stable, the oxime bond is not indestructible. It is susceptible to cleavage under specific conditions:

  • Acidic Hydrolysis: The bond can be hydrolyzed by heating in the presence of various inorganic acids.

  • Reductive Cleavage: Certain reducing agents can cleave the N-O bond. For example, samarium(II) iodide (SmI₂) can cause N-O bond cleavage.

  • Rearrangement: Under certain conditions, such as heating with acid, oximes can undergo the Beckmann rearrangement, which involves the cleavage of the N-O bond.

  • Photocatalysis/Transition Metals: Some advanced synthetic methods utilize transition metals or photocatalysts to achieve N-O bond cleavage, though these conditions are not typically encountered in standard bioconjugation applications.

Troubleshooting Guide

This guide provides solutions to common problems encountered during oxime ligation experiments.

Problem 1: Low or No Product Yield

Possible Cause 1: Suboptimal pH The reaction rate is highly pH-dependent. At neutral pH without a catalyst, the reaction can be extremely slow, leading to poor yields in a practical timeframe.

  • Solution:

    • If your biomolecules are stable at lower pH, adjust the reaction buffer to pH 4.5-5.5.

    • If you must work at neutral pH (7.0-7.4), add a nucleophilic catalyst. Use p-phenylenediamine (pPDA) at a concentration of 2-10 mM for significantly enhanced rates.

Possible Cause 2: Inactive or Degraded Reagents Aminooxy compounds can be sensitive and may degrade over time, while aldehydes can oxidize to carboxylic acids.

  • Solution:

    • Use fresh, high-purity this compound. It is recommended to use aminooxy reagents within one week of preparation if in solution.

    • Ensure the purity of your aldehyde or ketone-containing molecule. Purify if necessary.

    • Use high-purity, anhydrous solvents if preparing stock solutions to avoid contaminants that can react with the aminooxy group.

Possible Cause 3: Low Reactant Concentration Oxime ligation is a second-order reaction, and its rate is dependent on the concentration of both reactants. At low micromolar concentrations, the reaction can be impractically slow.

  • Solution:

    • Increase the concentration of one or both reactants if possible.

    • If concentrations are fixed and low, the use of an efficient catalyst like pPDA is essential.

Possible Cause 4: Steric Hindrance Ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl group.

  • Solution:

    • For reactions involving ketones, allow for significantly longer reaction times.

    • Increase the reaction temperature, but monitor for potential degradation of your biomolecules.

    • The use of a highly efficient catalyst is strongly recommended for ketone ligations.

Problem 2: Conjugate Instability and Degradation

Possible Cause 1: Acidic Buffer or Storage Conditions The primary pathway for oxime bond degradation is acid-catalyzed hydrolysis. If your conjugate is stored in or exposed to an acidic environment, it may slowly degrade.

  • Solution:

    • After purification, store your final conjugate in a neutral or slightly basic buffer (pH 7.0–8.0).

    • Avoid any downstream processing steps that involve strongly acidic conditions.

Possible Cause 2: Unintended Cleavage Exposure to certain chemical reagents, even if not intended for cleavage, can affect the oxime bond.

  • Solution:

    • Review all components in your buffers and reaction mixtures. Be aware of reagents that can act as reducing agents or strong acids.

    • If instability persists, analyze the degradation products to understand the cleavage mechanism, which can help identify the problematic reagent.

Quantitative Data on Oxime Bond Stability

The stability of the oxime bond is a key advantage. The tables below summarize quantitative data from literature to illustrate this.

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazones
Linkage TypeRelative Hydrolysis Rate (at pD 7.0)Key Stability CharacteristicReference
Oxime 1x (Baseline)Rate constants for hydrolysis are nearly 1000-fold lower than for simple hydrazones.
Methylhydrazone ~600x faster than oximeProne to acid-catalyzed hydrolysis.
Acetylhydrazone ~300x faster than oximeMore stable than simple hydrazones but less stable than oximes.

Data is based on studies comparing isostructural hydrazones and an oxime, highlighting the superior stability of the oxime linkage.

Table 2: Effect of pH and Catalysts on Reaction Rate
pHCatalystRelative Rate EnhancementApplication NoteReference
4.5NoneOptimal for uncatalyzed reactionsIdeal if biomolecules are stable at this pH.
7.0NoneVery SlowNot recommended for efficient conjugation without a catalyst.
7.0Aniline (100 mM)Up to 40-foldTraditional catalyst, but less efficient than newer options.
7.0p-Phenylenediamine (10 mM)~19-fold faster than anilineA highly effective catalyst for reactions at neutral pH.

Experimental Protocols

Protocol 4.1: General Protocol for Oxime Ligation

This protocol provides a general framework for conjugating an aldehyde- or ketone-containing biomolecule with this compound.

Materials:

  • Aldehyde/Ketone-functionalized biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.2

  • Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in Reaction

Side reactions of Aminooxy-PEG4-Propargyl and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG4-Propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using this bifunctional linker. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you avoid common side reactions and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker that contains an aminooxy group and a terminal alkyne (propargyl group), separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.

  • The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond.

  • The propargyl group reacts with azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage.

  • The hydrophilic PEG4 spacer improves solubility and reduces potential steric hindrance during conjugation.

Q2: What are the main applications of this linker?

This linker is primarily used for bioconjugation, including the development of Antibody-Drug Conjugates (ADCs), PROTACs, fluorescent labeling of biomolecules, and surface functionalization.

Q3: How should I store this compound?

For long-term stability, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. For short-term use, solutions can be prepared but should be used promptly as the aminooxy group can be reactive with trace impurities like acetone (B3395972) in solvents.

Part 1: The Aminooxy Reaction (Oxime Ligation)

The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is a robust method for conjugation. However, several factors can lead to side reactions or low yields.

Troubleshooting Guide: Oxime Ligation
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Suboptimal pH: The reaction rate is highly pH-dependent. Uncatalyzed reactions are optimal at a slightly acidic pH (4-5). At neutral pH, the reaction is significantly slower.Adjust the reaction buffer to pH 4.5-5.5 for uncatalyzed reactions. If neutral pH is required, consider adding a catalyst like aniline (B41778).
Reactant Instability/Impurity: The aminooxy group is highly reactive and may have degraded. Aldehyde starting materials can oxidize to carboxylic acids.Use fresh, high-purity reagents. If possible, distill liquid aldehydes before use. Avoid solvents containing trace ketones (e.g., acetone).
Steric Hindrance: Ketones react more slowly than aldehydes due to greater steric hindrance.Increase the reaction time and/or temperature. Note that very high temperatures can induce side reactions. Consider using a more reactive aldehyde if your experimental design allows.
Formation of Side Products Hydrolysis of Oxime Bond: While generally stable, the oxime linkage can be susceptible to hydrolysis under strongly acidic conditions (e.g., pH < 2).Maintain the pH of the final conjugate solution between 6.0 and 7.5 for long-term stability. Oxime bonds are significantly more stable than hydrazone bonds at physiological pH.
Reaction with Impurities: Trace carbonyl compounds in buffers or solvents can consume the aminooxy reagent.Use high-purity solvents and freshly prepared buffers.

Visualizing the Oxime Ligation Workflow & Side Reactions

Oxime_Ligation cluster_workflow Desired Reaction Pathway cluster_side_reactions Potential Side Reactions Aminooxy This compound Oxime Stable Oxime Conjugate Aminooxy->Oxime pH 4.5-5.5 Impurity Solvent Impurity (e.g., Acetone) Aminooxy->Impurity Consumes Reagent Degradation Reagent Degradation Aminooxy->Degradation Carbonyl Aldehyde/Ketone Biomolecule Carbonyl->Oxime Hydrolysis Hydrolysis (Low pH) Oxime->Hydrolysis Cleaves Product

Fig. 1: Desired pathway for oxime ligation and common pitfalls.

Part 2: The Propargyl Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The "click" reaction between the propargyl group and an azide (B81097) is highly efficient but sensitive to the reaction components, particularly the copper catalyst.

Troubleshooting Guide: CuAAC
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by atmospheric oxygen.Use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) where possible.
Catalyst Sequestration: In complex biological samples, copper ions can be chelated by proteins or other molecules, rendering the catalyst unavailable.Use a stabilizing ligand (e.g., THPTA, BTTAA) to protect the Cu(I) catalyst. Consider adding a slight excess of the copper/ligand complex.
Poor Substrate Solubility: One or both of the reacting molecules may not be fully soluble in the chosen solvent system.Use a co-solvent system such as water/DMSO or water/t-butanol to improve solubility.
Non-Specific Labeling / Product Degradation Copper-Mediated Damage: In the presence of oxygen and a reducing agent, the copper catalyst can generate reactive oxygen species (ROS) that damage biomolecules (e.g., oxidation of Met, Cys, His residues).Use a copper-chelating ligand like THPTA, which accelerates the reaction and protects biomolecules from oxidative damage. De-gas solutions to minimize oxygen exposure.
Non-Specific Alkyne Binding: Some weak, non-specific labeling of proteins by terminal alkynes can occur in a copper-dependent manner.Always run a negative control (e.g., a protein without an azide group) to assess the level of non-specific binding. Ensure thorough purification after the reaction to remove excess reagents.
Formation of Side Products Alkyne Homocoupling (Glaser Coupling): This common side reaction leads to the formation of diynes, especially if oxygen is present and the Cu(I) catalyst is not properly stabilized.Use a stabilizing ligand and minimize oxygen exposure.
Ascorbate Byproduct Reactions: Oxidation byproducts of sodium ascorbate (e.g., dehydroascorbate) can react with lysine (B10760008) and arginine residues on proteins, causing modifications or aggregation.Add the sodium ascorbate to the reaction last, after the copper and ligand have been mixed. Consider including an additive like aminoguanidine (B1677879) to scavenge reactive carbonyl byproducts.

Visualizing the CuAAC Workflow & Side Reactions

CuAAC_Reaction cluster_workflow Desired Reaction Pathway cluster_side_reactions Potential Side Reactions Propargyl Propargyl-Linker Triazole Stable Triazole Conjugate Propargyl->Triazole Cu(I), Ligand Na-Ascorbate Glaser Alkyne Homocoupling Propargyl->Glaser O₂, no ligand Azide Azide-Biomolecule Azide->Triazole Ascorbate Ascorbate Byproduct Adducts Azide->Ascorbate Dehydroascorbate ROS ROS Damage to Biomolecule Triazole->ROS Cu(I), O₂

Fig. 2: Desired pathway for CuAAC and common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol is a starting point and should be optimized for your specific biomolecule and application.

  • Prepare Carbonyl-Containing Biomolecule:

    • Dissolve your aldehyde or ketone-containing biomolecule in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • If the biomolecule is not already functionalized, it may require a separate step to introduce a carbonyl group.

  • Prepare Linker Solution:

    • Dissolve this compound in a compatible solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To your biomolecule solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the biomolecule.

    • Adjust the pH of the reaction mixture to 4.5-5.5 by adding a small amount of dilute acid (e.g., 1 M HCl).

    • Optional (for neutral pH reactions): If the reaction must be performed at pH ~7, add an aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-16 hours, or at 4°C for 16-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purification:

    • Remove excess linker and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale and nature of the conjugate.

Protocol 2: General Procedure for CuAAC Reaction

This protocol assumes the first conjugation step (oxime ligation) has been completed and the resulting propargyl-functionalized biomolecule has been purified.

  • Prepare Reagents (Stock Solutions):

    • Azide-Molecule: Dissolve the azide-containing molecule (e.g., a drug or dye) in DMSO or water.

    • Copper(II) Sulfate: 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (must be prepared fresh).

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, mix the Copper(II) Sulfate and Ligand solutions. A common ratio is 5 equivalents of ligand to 1 equivalent of copper. For example, mix 5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let this mixture sit for 1-2 minutes.

  • Conjugation Reaction:

    • In a separate tube, combine your propargyl-functionalized biomolecule and the azide-molecule (typically at a 2-5 fold molar excess over the biomolecule).

    • Add the Copper/Ligand premix to the biomolecule solution. The final concentration of copper is typically between 50 µM and 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification:

    • Purify the final conjugate using an appropriate method (SEC, dialysis, etc.) to remove the copper catalyst, excess reagents, and byproducts. Washing with a chelating agent like EDTA can help remove residual copper.

Troubleshooting Logic Flowchart

Best practices for storing and handling Aminooxy-PEG4-Propargyl.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with Aminooxy-PEG4-Propargyl.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A: Proper storage and handling are critical to maintain the integrity of this compound. As a bifunctional linker containing a highly reactive aminooxy group, it is sensitive to degradation.

Storage:

  • Solid Form: Store the solid compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, -80°C is recommended.

  • In Solution: Aminooxy compounds are reactive and sensitive in solution and should be used as quickly as possible.[1][2] If a stock solution must be prepared (e.g., in DMSO), it should be stored at -80°C and used within a month.[3] It is highly recommended to prepare solutions fresh for each experiment and use them immediately (within one week).[2] Avoid repeated freeze-thaw cycles.

Handling:

  • Handle the compound in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[4]

  • Avoid inhalation of the powder and contact with skin and eyes.[5]

  • After handling, wash hands and skin thoroughly.[5]

  • Avoid contamination with trace aldehydes or ketones, such as acetone, which can react with the aminooxy group.[1]

Q2: What are the two primary chemical reactions this linker is used for?

A: this compound is a heterobifunctional linker, meaning it has two different reactive groups that allow for sequential or orthogonal conjugation strategies.

  • Oxime Ligation: The aminooxy group (-O-NH₂) reacts with an aldehyde or ketone to form a stable oxime bond (-O-N=C).[6][7] This reaction is highly chemoselective and is frequently used to conjugate the linker to biomolecules like proteins (e.g., at oxidized glycan sites) or other molecules containing a carbonyl group.[1][8]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne, -C≡CH) reacts with an azide (B81097) (-N₃) in the presence of a copper(I) catalyst to form a highly stable triazole ring.[9] This reaction is a cornerstone of "click chemistry" due to its efficiency, specificity, and biocompatibility under the right conditions.[10]

Q3: My oxime ligation reaction yield is low. What are the common causes and how can I troubleshoot this?

A: Low yield in oxime ligation is a common issue that can often be resolved by optimizing reaction conditions.

  • Suboptimal pH: The reaction rate is highly pH-dependent. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is often optimal.[11] However, many biomolecules are not stable at this pH.

  • Lack of Catalyst: At neutral pH (6.5-7.5), the reaction can be very slow.[11] Using a nucleophilic catalyst, such as aniline (B41778) or its derivatives (p-phenylenediamine), can dramatically increase the reaction rate, even at neutral pH.[5][12]

  • Low Reactant Concentration: The reaction is bimolecular, so its rate depends on the concentration of both reactants. If concentrations are too low, the reaction will be slow and inefficient.[11]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[11] If you are conjugating to a ketone, especially a sterically hindered one, expect slower kinetics and consider increasing reaction time or temperature.

  • Reagent Instability: The aminooxy group is highly reactive. Ensure your this compound has been stored properly and is not degraded. Use high-purity solvents to avoid side reactions with contaminants like acetone.[1][11]

Q4: I am having issues with my CuAAC (click chemistry) reaction. What should I check?

A: Problems with CuAAC reactions often stem from the copper catalyst or the accessibility of the reactants.

  • Copper(I) Oxidation: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state. Ensure a reducing agent, like sodium ascorbate, is present in sufficient excess in the reaction mixture.[13]

  • Buffer Interference: Some common biological buffers can interfere with the reaction. Tris buffers can slow the reaction by binding to copper.[13] High concentrations of chloride ions (>0.2 M) should also be avoided.[13] Phosphate buffers can sometimes cause precipitation of copper complexes, though this can be mitigated by pre-mixing the copper source with a stabilizing ligand.[13] HEPES and acetate (B1210297) buffers are generally safe choices.

  • Ligand Stabilization: A stabilizing ligand for the copper(I) catalyst, such as THPTA or BTTAA, is highly recommended for bioconjugation reactions. These ligands improve catalyst solubility and stability and protect sensitive biomolecules from damage.[10]

  • Inaccessible Alkyne Group: If the propargyl group is attached to a large molecule, it may be buried within a hydrophobic region, making it inaccessible to the azide.[13] Performing the reaction in the presence of a co-solvent like DMSO can help expose the alkyne.[13]

  • Copper Sequestration: In complex biological mixtures or with certain biomolecules, the copper catalyst may be sequestered, rendering it inactive. In such cases, running a control reaction with a simple alkyne (like propargyl alcohol) can help diagnose the issue. If the control works, you may need to add excess copper to your main reaction.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the use of this compound.

Table 1: Recommended Conditions for Oxime Ligation

ParameterUncatalyzed ReactionCatalyzed ReactionSource(s)
Optimal pH 4.0 - 5.06.5 - 7.5 (with aniline derivatives)[5][11]
Typical Reaction Time Several hours to >24 hours1 - 4 hours[3][14]
Catalyst NoneAniline or p-phenylenediamine (B122844) (pPDA)[5][12]
Catalyst Concentration N/A2 mM - 100 mM[5][14]
Rate Enhancement BaselineUp to 120-fold faster than uncatalyzed at pH 7[5]

Table 2: Components for a Typical CuAAC (Click Chemistry) Reaction

ComponentTypical Final ConcentrationPurposeSource(s)
Alkyne-Molecule 10 µM - 1 mMReactant 1[13]
Azide-Molecule 1.1 - 10 equivalents (relative to alkyne)Reactant 2[15]
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMCatalyst Precursor[10][13]
Sodium Ascorbate 1 mM - 5 mMReducing Agent (forms Cu(I))[10][13]
Copper(I) Ligand (e.g., THPTA) 5x molar excess over CuSO₄Stabilizes Cu(I), protects biomolecule[10][13]
Buffer 50 mM - 100 mMMaintain pH (HEPES, Acetate, PBS)[13]
Co-solvent (optional) 5-20% (v/v)Improve solubility (DMSO, DMF)[13]

Visual Diagrams

G cluster_storage Storage & Preparation cluster_oxime Step 1: Oxime Ligation cluster_click Step 2: Click Chemistry (CuAAC) S1 Store this compound at -20°C under Inert Gas S2 Prepare fresh solution in anhydrous DMSO S1->S2 O2 Add this compound (10-20 fold molar excess) S2->O2 O1 Prepare Aldehyde-Molecule (e.g., Oxidized Glycoprotein) in pH 7.0 Buffer O1->O2 Mix O3 Add Catalyst (e.g., 10 mM p-phenylenediamine) O2->O3 Initiate O4 Incubate 2-4 hours at Room Temperature O3->O4 O5 Purify Conjugate 1 (via SEC or Dialysis) O4->O5 C2 Mix Conjugate 1 and Azide-Molecule in HEPES or PBS buffer O5->C2 C1 Prepare Azide-Molecule (e.g., Fluorescent Probe) C1->C2 Combine C3 Prepare Catalyst Mix: CuSO4 + Ligand (THPTA) + Sodium Ascorbate C4 Add Catalyst Mix to Reaction C2->C4 Initiate C3->C4 C5 Incubate 1-2 hours at Room Temperature C4->C5 C6 Purify Final Bifunctional Conjugate C5->C6

Caption: Experimental workflow for dual-labeling using this compound.

G cluster_products Products R1 Aldehyde/Ketone (on Molecule A) P1 Molecule A - (Oxime) - PEG4 - Propargyl R1->P1 Linker This compound Linker->P1 R2 Azide (on Molecule B) P2 Molecule A - (Oxime) - PEG4 - (Triazole) - Molecule B R2->P2 P1->P2 Catalyst1 p-Phenylenediamine (pH 7.0) Catalyst1->P1 Catalyst2 Cu(I) Catalyst + Na-Ascorbate Catalyst2->P2

Caption: Reaction pathway for this compound conjugation.

Experimental Protocols

Protocol 1: Conjugation to an Aldehyde-Containing Protein via Oxime Ligation

This protocol describes the conjugation of this compound to a protein with available aldehyde groups (e.g., a glycoprotein (B1211001) with glycans oxidized by sodium periodate).

Materials:

  • Aldehyde-functionalized protein (e.g., 5 mg/mL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in Conjugation Buffer (prepare fresh)

  • Purification equipment: Size-Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare this compound Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a 100 mM stock solution.

  • Prepare Protein: Ensure the aldehyde-functionalized protein is in the Conjugation Buffer at a concentration of 2-10 mg/mL.

  • Initiate Reaction:

    • To the protein solution, add the this compound stock solution to achieve a final 20-fold molar excess over the protein. Mix gently by pipetting.

    • Add the pPDA catalyst stock to the reaction mixture to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[3]

  • Purification: Remove excess, unreacted this compound and catalyst by SEC or by dialyzing against an appropriate buffer (e.g., PBS, pH 7.4).

  • Analysis: Confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Subsequent Labeling via CuAAC (Click Chemistry)

This protocol uses the propargyl-functionalized protein from Protocol 1 and conjugates it to an azide-containing molecule (e.g., an azide-modified fluorescent dye).

Materials:

  • Propargyl-functionalized protein (from Protocol 1) in a suitable buffer (e.g., 100 mM HEPES or PBS, pH 7.4)

  • Azide-containing molecule (e.g., Azide-Fluor 488)

  • Click Catalyst Premix:

    • Solution A: 20 mM Copper(II) Sulfate (CuSO₄) in water

    • Solution B: 100 mM THPTA ligand in water

    • Solution C: 100 mM Sodium Ascorbate in water (prepare fresh)

  • DMSO (if needed to dissolve the azide molecule)

Procedure:

  • Prepare Reactants:

    • Adjust the concentration of the propargyl-functionalized protein to 1-5 mg/mL in the reaction buffer.

    • Dissolve the azide-containing molecule in DMSO or buffer to create a stock solution (e.g., 10 mM).

  • Combine Reactants: In a reaction tube, combine the propargyl-protein and the azide-molecule. Use a 5 to 10-fold molar excess of the azide molecule relative to the protein.

  • Prepare Catalyst and Initiate Reaction:

    • In a separate tube, prepare the catalyst premix by combining Solution A (CuSO₄) and Solution B (THPTA) at a 1:5 volume ratio (e.g., 5 µL of A and 25 µL of B). This creates a 1:5 copper-to-ligand complex.

    • Add the copper-ligand complex to the protein-azide mixture. The final concentration of copper should be approximately 0.25-1 mM.[13]

    • Immediately initiate the click reaction by adding fresh Solution C (Sodium Ascorbate) to a final concentration of 2-5 mM.[13] Mix gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Purify the final dual-labeled conjugate from excess reagents using SEC or dialysis as described in Protocol 1.

  • Analysis: Characterize the final product using appropriate methods, such as UV-Vis spectroscopy (to determine dye and protein concentration), SDS-PAGE with fluorescence imaging, and mass spectrometry.

References

Characterizing and identifying impurities in Aminooxy-PEG4-Propargyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aminooxy-PEG4-Propargyl.

Troubleshooting Guides

Encountering unexpected results in your experiments can be challenging. This guide is designed to help you identify and resolve common issues in this compound reactions.

Issue: Low Yield of Desired Conjugate

Potential CauseRecommended Solution
Suboptimal Reaction pH For uncatalyzed oxime ligation, the optimal pH is slightly acidic (pH 4.5-6.5). For reactions at neutral pH, the use of a catalyst is recommended to improve reaction kinetics.[1][2][3]
Degradation of this compound Reagent Aminooxy compounds are sensitive and can degrade over time.[4][5] It is recommended to use freshly prepared solutions.[2] Store the reagent at -20°C, protected from light.[2][4][5]
Presence of Carbonyl Impurities in Solvents The highly reactive aminooxy group can be consumed by trace amounts of aldehyde or ketone impurities (e.g., acetone) in solvents.[1][6] Use high-purity, anhydrous solvents to minimize side reactions.
Low Reactant Concentration The rate of oxime ligation is dependent on the concentration of the reactants.[1] If possible, increase the concentration of your reactants to improve the reaction rate and yield.
Steric Hindrance Ketones react more slowly than aldehydes in oxime ligation due to greater steric hindrance.[1] If conjugating to a ketone, a longer reaction time or the use of a catalyst may be necessary.
Inhibition by Reaction Buffer Components Ensure that your reaction buffer does not contain components that can interfere with the reaction.

Issue: Presence of Unexpected Impurities in the Final Product

Potential CauseRecommended Solution
Contaminants from PEG Synthesis Polyethylene glycol (PEG) reagents may contain contaminants from their manufacturing process, such as ethylene (B1197577) oxide and 1,4-dioxane.[7][8] While difficult for the end-user to remove, sourcing high-purity reagents is crucial.
Unreacted Starting Materials Incomplete reaction can lead to the presence of unreacted this compound and your target molecule in the final product. Optimize reaction conditions (pH, time, concentration) and consider purification steps like size-exclusion or ion-exchange chromatography.
Side-Products from the Aminooxy Group The aminooxy group can react with any carbonyl-containing impurity. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Oxidation of the Propargyl Group While generally stable, the propargyl group can be susceptible to oxidation, potentially forming propynal or propargylic acid.[9] Minimize exposure to oxidizing agents and consider performing reactions under an inert atmosphere if oxidation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is a reactive and sensitive compound.[2][4][5] For long-term storage, it should be kept at -20°C and protected from light.[2][4][5] Once in solution, it is highly recommended to use it immediately.[2][4][5] If a stock solution must be stored, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for short periods.[2]

Q2: What is the optimal pH for oxime ligation with this compound?

A2: The optimal pH for oxime ligation depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.5-6.5 is generally most effective.[1][3] At neutral pH, the reaction can be very slow, and the use of a nucleophilic catalyst, such as aniline, is recommended to accelerate the reaction.[1][6][10]

Q3: Can I use any solvent for my reaction?

A3: It is critical to use high-purity, anhydrous solvents. Trace amounts of carbonyl-containing impurities, such as acetone, in your solvents can react with the aminooxy group, leading to the formation of side products and a reduction in the yield of your desired conjugate.[1][6]

Q4: My final product is a complex mixture. What are the likely impurities?

A4: A complex mixture following a reaction with this compound can contain several species:

  • Desired Product: The target molecule successfully conjugated to the this compound.

  • Unreacted Starting Materials: Unreacted target molecule and/or this compound.

  • PEG-related Impurities: The this compound reagent itself may not be 100% pure and could contain PEG chains of varying lengths or other synthesis-related impurities.

  • Side-Reaction Products: Products resulting from the reaction of the aminooxy group with carbonyl contaminants, or from the degradation/oxidation of the propargyl group.

  • Multiple Conjugations: If your target molecule has multiple available sites for conjugation, you may have a mixture of species with different numbers of PEG linkers attached.

Q5: How can I purify my final conjugate?

A5: The choice of purification method will depend on the properties of your target molecule and the impurities present. Common techniques for purifying PEGylated molecules include:

  • Size-Exclusion Chromatography (SEC): Effective for separating molecules based on size, which is useful for removing unreacted, smaller molecules like the PEG linker from a larger conjugated protein.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective in separating molecules with different degrees of PEGylation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under high salt conditions.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

  • Preparation of Reactants:

    • Dissolve the aldehyde- or ketone-containing molecule in an appropriate amine-free buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The optimal pH will be between 4.5 and 7.5, depending on the use of a catalyst.[1][3]

    • Prepare a fresh solution of this compound in the same buffer. A slight molar excess (1.2 to 2-fold) of the this compound may be beneficial.

  • Reaction:

    • Add the this compound solution to the solution of the aldehyde- or ketone-containing molecule.

    • If using a catalyst (e.g., aniline), add it to the reaction mixture.

    • Allow the reaction to proceed at room temperature or 37°C with gentle stirring. Reaction times can vary from a few hours to overnight, depending on the reactants and conditions.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by RP-HPLC or LC-MS to observe the formation of the product and the disappearance of the starting materials.

  • Quenching the Reaction (Optional):

    • If necessary, the reaction can be quenched by adding an excess of a simple aldehyde or ketone to consume any remaining aminooxy groups.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique (e.g., SEC, IEX, or RP-HPLC).

Protocol 2: Characterization by HPLC-MS

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for detailed characterization.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. The specific gradient will need to be optimized for your specific conjugate.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 280 nm) and mass spectrometric detection.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Mass Range: Set the mass range to encompass the expected masses of the starting materials, product, and potential impurities.

    • Data Analysis: Analyze the data to identify the mass of the desired product and any other species present in the reaction mixture. The mass difference between peaks can help in identifying impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_target Prepare Aldehyde/ Ketone Molecule mix Mix Reactants (Add Catalyst if needed) prep_target->mix prep_peg Prepare Fresh This compound prep_peg->mix react Incubate (RT or 37°C) mix->react monitor Monitor by HPLC-MS react->monitor purify Purify by Chromatography monitor->purify If reaction is complete characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? ph Suboptimal pH? start->ph Yes reagent Reagent Degradation? start->reagent No, pH is optimal impurities Solvent Impurities? start->impurities No, reagent is fresh concentration Low Concentration? start->concentration No, solvents are pure adjust_ph Adjust pH (4.5-6.5) or Add Catalyst ph->adjust_ph fresh_reagent Use Fresh Reagent reagent->fresh_reagent pure_solvents Use High-Purity Solvents impurities->pure_solvents increase_conc Increase Reactant Concentration concentration->increase_conc

References

How to confirm successful conjugation with Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for confirming successful conjugation using Aminooxy-PEG4-Propargyl. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional, PEG-based linker used in bioconjugation.[1][2] It possesses two distinct reactive groups:

  • An aminooxy group that reacts with aldehydes or ketones to form a stable oxime bond.[3][4] This reaction is often referred to as oxime ligation.

  • A propargyl group (a terminal alkyne) that reacts with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][5]

This dual functionality allows for the sequential or simultaneous linking of two different molecules, such as a protein and a small molecule drug or a fluorescent dye. The PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.[6]

Q2: What are the primary methods to confirm successful conjugation?

Successful conjugation can be confirmed by detecting a shift in the molecular weight or a change in the physicochemical properties of the starting material. The most common analytical techniques are:

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, directly confirming the addition of the linker and any subsequent molecule.[7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Visualizes the increase in molecular weight of a protein after conjugation as a shift in band position.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Separates the conjugated product from unreacted starting materials based on changes in size, charge, or hydrophobicity.[10][11]

Q3: At what stage should I confirm the conjugation?

Confirmation should be performed after each key step. Since this compound is a two-step linker, you should ideally analyze the product after the first reaction (e.g., oxime ligation to a protein) and again after the second reaction (e.g., click chemistry to an azide-tagged molecule). This stepwise verification simplifies troubleshooting.

Experimental Workflows & Chemical Reactions

Below are diagrams illustrating the conjugation and confirmation workflow, as well as the specific chemical reactions involved.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry cluster_2 Confirmation P Biomolecule (e.g., Aldehyde-tagged Protein) R1 Reaction 1: Oxime Ligation P->R1 L This compound L->R1 PL Intermediate Conjugate (Protein-PEG-Propargyl) R1->PL R2 Reaction 2: CuAAC Click Chemistry PL->R2 M Molecule of Interest (e.g., Azide-tagged Drug) M->R2 PLM Final Conjugate R2->PLM MS Mass Spectrometry PLM->MS HPLC HPLC Analysis PLM->HPLC PAGE SDS-PAGE PLM->PAGE

Fig. 1. General experimental workflow for two-step conjugation and confirmation.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 R1-CHO (Aldehyde) Catalyst Aniline (pH 4-5) R1->Catalyst R2 H2N-O-PEG4-Propargyl (Aminooxy Linker) R2->Catalyst Product R1-CH=N-O-PEG4-Propargyl (Oxime Conjugate) Catalyst->Product

Fig. 2. Oxime ligation reaction between an aldehyde and the aminooxy group.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 R1-Propargyl (Alkyne) Catalyst Cu(I) (from CuSO4 + Ascorbate) R1->Catalyst R2 N3-R2 (Azide) R2->Catalyst Product Triazole Conjugate Catalyst->Product

Fig. 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting Guide

Problem: Low or no conjugation detected by MS, HPLC, or SDS-PAGE.

Potential CauseSuggested Solution
Inactive Reactants Aminooxy compounds can be sensitive; ensure the linker is stored properly at -20°C and used promptly. Verify the activity of the aldehyde/ketone on your biomolecule and the azide (B81097) on your molecule of interest.
Suboptimal Reaction pH (Oxime Ligation) The oxime ligation is most efficient at a pH of 4-5. Prepare your biomolecule in a suitable buffer (e.g., sodium acetate).
Inefficient Catalyst (Oxime Ligation) Aniline or its derivatives are typically required to catalyze the oxime ligation.[12] Ensure the catalyst is fresh and used at an appropriate concentration (typically 10-100 mM).
Copper Catalyst Issues (Click Chemistry) The active catalyst is Cu(I), which is generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] Use fresh solutions and ensure all components are present. Some ligands (e.g., THPTA, BTTAA) can stabilize the Cu(I) and improve efficiency.
Steric Hindrance The reactive sites on your biomolecules may be sterically hindered.[13] Consider using a linker with a longer PEG chain if available.
Solubility Issues One or more reactants may have poor solubility in the reaction buffer.[13] Adding a small percentage of an organic co-solvent like DMSO or DMF can improve solubility, but check for compatibility with your biomolecules.

Problem: Non-specific binding or aggregation of protein conjugate.

Potential CauseSuggested Solution
Hydrophobic Interactions The propargyl group or the second conjugated molecule may be hydrophobic, leading to aggregation. Perform the reaction in the presence of a non-ionic detergent (e.g., Tween-20) or optimize buffer salt concentration.
Excess Reagents Unreacted linker or other small molecules can cause issues in downstream analysis. Purify the conjugate after each reaction step using size exclusion chromatography (SEC) or dialysis to remove excess reagents.[11]
Protein Denaturation Reaction conditions (pH, organic solvent) may be denaturing your protein. Confirm protein integrity using native PAGE or circular dichroism. Adjust conditions to be as mild as possible.

Quantitative Data Summary

The success of conjugation can be quantified by measuring the expected mass shift.

ComponentMolecular Weight (Da)
This compound~247.3 Da[14]
Mass change after Oxime Ligation +230.3 Da (accounts for loss of H₂O)
Mass change after Click Chemistry Adds the mass of the azide-containing molecule

Note: Always refer to the specific molecular weight provided by the manufacturer for your lot of this compound.

Detailed Experimental Protocols

Protocol 1: Confirmation by Mass Spectrometry (LC-MS)

This protocol is for analyzing a protein conjugate.

  • Sample Preparation:

    • Purify the conjugate from the reaction mixture using a desalting column or SEC to remove excess linker, catalyst, and other small molecules.[7]

    • Dilute the purified conjugate to a final concentration of 0.1-0.5 mg/mL in a buffer compatible with MS (e.g., 0.1% formic acid in water).[7]

  • LC-MS Method:

    • Column: Use a reversed-phase column suitable for protein analysis (e.g., C4).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient appropriate for eluting your protein (e.g., 5% to 95% B over 15-30 minutes).

    • Mass Spectrometer: Acquire mass spectra in a positive ion mode suitable for large molecules.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the average mass of the protein.

    • Compare the mass of the starting protein with the conjugated protein. A successful oxime ligation should result in a mass increase of approximately 230.3 Da. The subsequent click reaction will add the mass of the azide-containing molecule.

Protocol 2: Confirmation by SDS-PAGE

This method is ideal for visualizing the size increase of a conjugated protein.

  • Sample Preparation:

    • Take aliquots of the unreacted protein and the conjugation reaction mixture.

    • Mix each sample with an equal volume of 2x Laemmli sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).

    • Heat the samples at 95°C for 5-10 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.[15]

    • Optionally, a specific PEG stain (e.g., using a barium chloride/iodine mixture) can be used to confirm the presence of the PEG linker.[8]

  • Data Analysis:

    • Compare the lane containing the unreacted protein to the lane with the reaction mixture. A successful conjugation will result in a new band that migrates slower (appears higher on the gel) than the original protein band.[8] Be aware that PEGylated proteins can migrate anomalously, appearing larger than their actual molecular weight.[16]

Protocol 3: Confirmation by HPLC

HPLC is used to separate the conjugate from starting materials and assess purity.[17][18]

  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm filter to remove any particulates.

    • If possible, prepare standards of the unconjugated biomolecule and other starting materials.

  • HPLC Method (example using Reversed-Phase):

    • Column: C4 or C18 reversed-phase column, depending on the hydrophobicity of the conjugate.[11]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Develop a gradient that effectively separates your starting material from the expected product.

    • Detection: Monitor the elution profile using a UV detector at 280 nm (for proteins) and/or another wavelength specific to your conjugated molecule.[7]

  • Data Analysis:

    • Compare the chromatograms of the reaction mixture and the starting materials.

    • A successful conjugation will show a new peak with a different retention time. Typically, the conjugate will be more hydrophobic and elute later than the unconjugated protein.[11] The peak area can be used to estimate the reaction conversion and purity.

References

Validation & Comparative

A Head-to-Head Battle of Linkers: Aminooxy-PEG4-Propargyl vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal linker for antibody-drug conjugates (ADCs). This guide delves into the chemistry, performance, and experimental considerations of two prominent crosslinkers: Aminooxy-PEG4-Propargyl, representing modern bioorthogonal chemistry, and the conventional SMCC linker.

In the rapidly advancing field of targeted therapeutics, the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. The choice of linker profoundly impacts the stability, homogeneity, and ultimately, the therapeutic index of the ADC. This guide provides an in-depth comparison of two distinct linker technologies: the site-specific, bioorthogonal this compound and the widely used, traditional N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

At a Glance: Key Differences and Chemical Properties

This compound and SMCC employ fundamentally different conjugation strategies. SMCC, a heterobifunctional crosslinker, facilitates the formation of a thioether bond by reacting its N-hydroxysuccinimide (NHS) ester with primary amines (like lysine (B10760008) residues) on the antibody and its maleimide (B117702) group with sulfhydryl groups on the payload. This approach, while robust, often leads to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) due to the abundance of lysine residues on the antibody surface.

In contrast, this compound leverages bioorthogonal "click chemistry" for a more controlled, site-specific conjugation. This linker features an aminooxy group that reacts with aldehyde or ketone functionalities to form a highly stable oxime bond. These reactive handles can be selectively introduced into the antibody's glycan regions, distant from the antigen-binding sites, ensuring a more homogeneous ADC product. The propargyl group on the other end of the linker allows for further modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and improves the pharmacokinetic profile of the resulting ADC.

A summary of their chemical and physical properties is presented below:

PropertyThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Chemical Formula C11H21NO5C16H18N2O6
Molecular Weight 247.29 g/mol 334.32 g/mol
Reactive Groups Aminooxy, Propargyl (Alkyne)NHS Ester, Maleimide
Target Functional Groups Aldehydes/Ketones, AzidesPrimary Amines, Sulfhydryls
Resulting Bond Oxime, TriazoleAmide, Thioether
Spacer Arm Length ~17.9 Å~8.3 Å

Mechanism of Action: A Tale of Two Chemistries

The conjugation mechanisms for this compound and SMCC are distinct, leading to significant differences in the final ADC product.

SMCC: A Two-Step Random Conjugation

SMCC-mediated conjugation is a sequential two-step process:

  • Antibody Activation: The NHS ester of SMCC reacts with primary amines on the antibody, typically the ε-amino groups of lysine residues, to form a stable amide bond. This reaction is most efficient at a pH range of 7.0 to 9.0.

  • Payload Conjugation: The maleimide group of the SMCC-activated antibody then reacts with a sulfhydryl group on the cytotoxic payload to form a stable thioether bond. This reaction proceeds optimally at a pH of 6.5-7.5.

This random conjugation approach can result in a heterogeneous ADC population with a wide distribution of DARs and conjugation sites, which may impact the ADC's pharmacokinetics and therapeutic window.

This compound: Precision Through Bioorthogonal Chemistry

Conjugation with this compound enables site-specific modification, leading to a more homogeneous ADC product. The workflow typically involves:

  • Antibody Modification: Aldehyde or ketone groups are generated on the antibody, often by mild oxidation of the carbohydrate moieties in the Fc region using an oxidizing agent like sodium periodate (B1199274). This targets a region away from the antigen-binding sites, preserving the antibody's function.

  • Oxime Ligation: The aminooxy group of the linker reacts specifically with the generated aldehyde or ketone to form a highly stable oxime bond.

  • Click Chemistry (Optional): The terminal propargyl group can be used for subsequent conjugation to an azide-containing payload via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This site-specific approach allows for precise control over the DAR, resulting in a well-defined and consistent ADC product.

Performance Comparison: Stability and Homogeneity

While direct, head-to-head quantitative comparisons in the literature are scarce, the underlying chemistries of the two linkers allow for a qualitative assessment of their performance.

Performance MetricThis compoundSMCC
Homogeneity (DAR) High (Site-specific conjugation leads to a defined DAR)Low to Moderate (Random conjugation results in a heterogeneous mixture)
Linkage Stability Very High (Oxime bond is highly stable)Moderate (Thioether bond is stable, but the thiosuccinimide linkage can be susceptible to retro-Michael reaction, leading to deconjugation)
Control over Conjugation Site High (Targets engineered or modified sites)Low (Targets naturally occurring lysine residues)
Potential for Immunogenicity Lower (PEG spacer can reduce immunogenicity)Higher (Linker is a small molecule that can be immunogenic)

The thiosuccinimide linkage formed by SMCC chemistry has been shown to be susceptible to a retro-Michael reaction, which can lead to premature release of the cytotoxic payload. Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened structure. In contrast, the oxime bond formed by aminooxy chemistry is known for its exceptional stability under physiological conditions.

Experimental Protocols

Detailed experimental protocols are crucial for successful antibody conjugation. Below are representative protocols for both SMCC and this compound.

SMCC Antibody Conjugation Protocol

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using SMCC.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • SMCC dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Thiol-containing payload

  • Reaction buffers: Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2), Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0)

  • Desalting columns

Procedure:

Step 1: Antibody Activation with SMCC

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.

  • Add a 10- to 50-fold molar excess of dissolved SMCC to the antibody solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove excess, unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.

Step 2: Conjugation of Payload to Activated Antibody

  • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. The molar ratio of payload to antibody will determine the final DAR and should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted payload and other byproducts.

This compound Antibody Conjugation Protocol

This protocol describes a site-specific conjugation strategy involving the generation of aldehyde groups on the antibody's glycans followed by oxime ligation.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4)

  • Reaction Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)

  • Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)

  • This compound

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)

  • Desalting columns

Procedure:

Step 1: Generation of Aldehyde Groups on the Antibody

  • Exchange the antibody into the Reaction Buffer. Adjust the antibody concentration to 5-10 mg/mL.

  • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.

  • Purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation with this compound

  • Add a molar excess of this compound to the purified oxidized antibody.

  • Incubate the reaction for 2-24 hours at room temperature with gentle shaking, protected from light.

  • Purify the resulting antibody-linker conjugate using SEC to remove excess linker.

  • The propargyl-functionalized antibody is now ready for conjugation to an azide-containing payload via click chemistry.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both SMCC and this compound conjugation.

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Final Purification A Antibody (with Lysines) C Maleimide-Activated Antibody A->C NHS ester reaction (pH 7.0-9.0) B SMCC B->C D Removal of Excess SMCC (Desalting Column) C->D F Antibody-Drug Conjugate (ADC) D->F Thioether bond formation (pH 6.5-7.5) E Thiol-containing Payload E->F G Purified ADC (e.g., SEC) F->G

Unlocking Precision: The Advantages of Aminooxy-PEG4-Propargyl for Site-Specific Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and precise biomolecule modification, Aminooxy-PEG4-Propargyl emerges as a powerful tool. This heterobifunctional linker offers a unique combination of two highly efficient and bioorthogonal "click" chemistries: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality, coupled with a flexible polyethylene (B3416737) glycol (PEG) spacer, provides significant advantages for site-specific labeling of proteins and other biomolecules, enabling the creation of well-defined conjugates for a multitude of applications, from therapeutic development to advanced imaging.

This guide provides an objective comparison of this compound's performance with other common site-specific labeling alternatives, supported by experimental data. We will delve into the underlying chemical principles, present quantitative comparisons of reaction kinetics, and provide a detailed experimental protocol for its application.

The Power of Dual Bioorthogonality

This compound's core advantage lies in its two distinct reactive handles:

  • The Aminooxy Group: This functional group reacts specifically with aldehydes or ketones to form a highly stable oxime bond.[1][2] This reaction, known as oxime ligation, is a type of "click chemistry" prized for its high chemoselectivity and biocompatibility, proceeding efficiently under mild, physiological conditions.[3]

  • The Propargyl Group: This terminal alkyne is a key component for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another cornerstone of click chemistry.[4][5] It reacts with azides to form a stable triazole linkage.

This dual nature allows for a variety of labeling strategies, including the sequential or orthogonal labeling of two different molecules onto a target biomolecule. The PEG4 spacer enhances solubility in aqueous buffers and provides spatial separation between the conjugated molecules.

Performance Comparison: this compound vs. Alternatives

The choice of a site-specific labeling method often hinges on factors like reaction speed, efficiency, and the stability of the resulting linkage. Here, we compare oxime ligation (the chemistry of the aminooxy group) with other prominent bioorthogonal reactions.

Data Presentation: Comparison of Second-Order Rate Constants for Bioorthogonal Reactions

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
Oxime Ligation Aldehyde + Aminooxy0.03 - 10³[6][7]High stability of the oxime bond, bioorthogonal, catalyst-free (can be accelerated by aniline).[2][8]Can be slow at neutral pH without a catalyst, requires introduction of a carbonyl group.[7][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Cyclooctyne (e.g., DBCO)~0.1 - 1[1][10]Copper-free, highly bioorthogonal, good kinetics.Cyclooctynes can be bulky and hydrophobic.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne~10² - 10³Fast kinetics, high yield.Requires a copper catalyst which can be toxic to cells.[5]
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine + trans-Cyclooctene (TCO)~10³ - 10⁶[11]Extremely fast kinetics, highly specific.Tetrazines can have limited stability in aqueous media.
Staudinger Ligation Azide + Phosphine (B1218219)~10⁻³ - 10⁻²[12]Bioorthogonal.Very slow reaction rates, phosphine reagents are prone to oxidation.[10]

Key Takeaways from the Data:

  • Oxime ligation , the reaction involving the aminooxy group of this compound, offers a respectable reaction rate that can be significantly enhanced with catalysts like aniline (B41778) or its derivatives.[13] Its primary advantage is the exceptional stability of the resulting oxime bond, which is more resistant to hydrolysis compared to hydrazones.[8][14]

  • SPAAC , a common alternative, provides the benefit of being copper-free, which is crucial for in vivo applications. However, its reaction rates are generally slower than catalyzed oxime ligations and CuAAC.[12]

  • CuAAC , which utilizes the propargyl group of this compound, is a very fast and efficient reaction but requires a copper catalyst that can be cytotoxic.[5]

  • IEDDA stands out for its exceptionally rapid kinetics, making it ideal for applications requiring fast labeling at low concentrations.[11]

Experimental Workflow and Protocols

A key step in utilizing the aminooxy functionality of this compound is the introduction of a reactive aldehyde or ketone group onto the target protein. A widely used and highly specific method is the "aldehyde tag" technology.[15][16]

G Experimental Workflow: Site-Specific Labeling via Aldehyde Tag and Oxime Ligation cluster_0 Protein Engineering cluster_1 Protein Expression and Modification cluster_2 Bioconjugation A Gene Encoding Target Protein B Insertion of Aldehyde Tag Sequence (e.g., LCxPxR) A->B C Co-expression with Formylglycine-Generating Enzyme (FGE) B->C D FGE-catalyzed conversion of Cysteine to Formylglycine (fGly) C->D E Aldehyde-Tagged Protein D->E G Oxime Ligation Reaction E->G F This compound F->G H Site-Specifically Labeled Protein Conjugate G->H

Workflow for protein labeling using an aldehyde tag and oxime ligation.

Detailed Experimental Protocol: Site-Specific Labeling of an Aldehyde-Tagged Protein

This protocol outlines the general steps for labeling a protein containing a formylglycine (fGly) residue with this compound.

Materials:

  • Aldehyde-tagged protein (purified) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • This compound

  • Aniline or p-phenylenediamine (B122844) (pPDA) catalyst stock solution (e.g., 100 mM in DMSO)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Quenching solution (e.g., acetone)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the purified aldehyde-tagged protein is in a buffer compatible with the oxime ligation reaction. The typical pH range is 6.0-7.5.

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde-tagged protein to the desired final concentration (e.g., 10-50 µM).

    • Add the this compound to a final concentration of 10-20 fold molar excess over the protein.

    • If a catalyst is used, add aniline or pPDA to a final concentration of 10-50 mM. Note that pPDA is a more potent catalyst than aniline at neutral pH.[13]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction time will depend on the protein, reactant concentrations, and the presence and concentration of the catalyst. Reaction progress can be monitored by SDS-PAGE, mass spectrometry, or HPLC.[3][17]

  • Quenching (Optional): The reaction can be quenched by adding an excess of an aldehyde or ketone scavenger, such as acetone.

  • Purification: Remove excess reagents and byproducts by using a desalting column, spin filtration, or dialysis against a suitable storage buffer.

  • Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), or UV-Vis spectroscopy if the conjugated molecule has a chromophore.

The Dual-Functionality Advantage in Practice

The presence of both an aminooxy and a propargyl group on the same linker opens up possibilities for more complex bioconjugate designs.

G Dual-Labeling Strategy with this compound Protein Protein with Aldehyde Tag Intermediate Protein-Linker Conjugate Protein->Intermediate Oxime Ligation Linker This compound Linker->Intermediate MoleculeB Molecule B with Azide (e.g., Drug) FinalProduct Dual-Labeled Protein Conjugate MoleculeB->FinalProduct Intermediate->FinalProduct CuAAC

Sequential dual-labeling using this compound.

This strategy allows for the site-specific attachment of two different functionalities to a single protein. For example, a fluorescent reporter group could be introduced via the oxime linkage, and a therapeutic payload could be attached via the alkyne group, or vice versa. This level of control is invaluable for constructing sophisticated molecular tools and therapeutic agents.

Conclusion

This compound offers a compelling combination of high specificity, robust bond formation, and versatile dual-functionality for site-specific labeling. The oxime ligation chemistry provides a stable and reliable method for conjugation to aldehyde- or ketone-containing biomolecules, complementing the rapid and efficient CuAAC reaction available through its propargyl group. While other bioorthogonal reactions may offer faster kinetics, the balance of reactivity, stability, and versatility makes this compound an exceptional choice for researchers aiming to construct precisely defined and functional bioconjugates. The ability to perform orthogonal labeling with a single linker simplifies experimental design and expands the possibilities for creating novel molecular probes, diagnostics, and therapeutics.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and the overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during ADC development.

Executive Summary

Cleavable linkers are designed to release their payload in the tumor microenvironment or within the target cell upon encountering specific triggers, such as enzymes, acidity, or reducing agents.[1] This can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is advantageous for treating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability and a higher risk of off-target toxicity.[2]

Non-cleavable linkers, in contrast, are more stable in circulation and release the payload only after the antibody is fully degraded in the lysosome of the target cell.[1][3] This generally results in an improved safety profile and a wider therapeutic window due to reduced premature drug release. However, the lack of a bystander effect may limit their efficacy in tumors with heterogeneous antigen expression.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50)

ADC ConstructLinker TypePayloadCell LineTarget AntigenIC50Citation
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAESK-BR-3 (High HER2)HER2~13-50 ng/mL[4]
Trastuzumab-MCC-DM1Non-cleavableDM1SK-BR-3 (High HER2)HER2~3-10 ng/mL[4]
mil40-16Cleavable (vc)MMAEBT-474HER2Not explicitly stated, used as a comparator[]
mil40-15Non-cleavable (Cys-linker)MMAEBT-474HER2~1 x 10⁻¹¹ M[]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander, HER2-negative)HER2~1 x 10⁻⁹ M[][6]

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[]
Trastuzumab-vc-MMAECleavable (vc)HER2+ xenograftSingle dose (1-2 mg/kg)Superior efficacy compared to non-cleavable counterparts in some models[7]
Trastuzumab-MCC-DM1Non-cleavableBT-474 xenograftNot specifiedEffective, but generally less potent than cleavable counterparts in models with heterogeneous antigen expression[8]

Table 3: Pharmacokinetics (Half-Life)

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)Citation
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 L/day[]
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAE[]
Trastuzumab-MMAU (stabilized maleimide)Cleavable (glycopeptide)Increased terminal half-life and exposure compared to vc-MMAENot specified[7]
ADC with Non-cleavable linkerNon-cleavableGenerally longer than cleavable counterpartsGenerally lower than cleavable counterparts

Signaling Pathways and Mechanisms of Action

The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanisms.

Cleavable_Linker_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC Stable in Circulation ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Binding to Antigen Lysosome Lysosome ADC_internalized->Lysosome Payload_release Payload Release Lysosome->Payload_release Enzymatic Cleavage (e.g., Cathepsin B) Payload_action Payload Binds Target (e.g., Tubulin) Payload_release->Payload_action Bystander_effect Bystander Killing of Neighboring Cells Payload_action->Bystander_effect Cell-permeable payload diffusion

Caption: Mechanism of a cleavable linker ADC.

NonCleavable_Linker_Mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC_circulating ADC Highly Stable in Circulation ADC_internalized ADC Internalization ADC_circulating->ADC_internalized Binding to Antigen Lysosome Lysosome ADC_internalized->Lysosome Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation Payload_release Payload-Linker-Amino Acid Metabolite Release Antibody_degradation->Payload_release Payload_action Metabolite Binds Target Payload_release->Payload_action

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • ADC, unconjugated antibody, and free payload.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and incubate overnight.[3]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 100 µL of the different concentrations to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid).

  • Human cancer cell line with target antigen expression.

  • ADC, vehicle control, and other control articles.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[9]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.[10]

  • ADC Administration: Administer the ADC, vehicle, and controls to the respective groups via an appropriate route (e.g., intravenous injection).[11]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals.[12]

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Euthanize the animals and excise the tumors for further analysis if required.[12]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[13]

Xenograft_Workflow start Cell Culture implant Tumor Cell Implantation in Immunocompromised Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat ADC Administration randomize->treat monitor Tumor Volume and Body Weight Measurement treat->monitor monitor->treat Repeated Dosing (if applicable) endpoint Study Endpoint and Data Analysis monitor->endpoint

Caption: Experimental workflow for in vivo ADC efficacy studies.

Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC.

  • Plasma from relevant species (e.g., human, mouse, cynomolgus monkey).

  • Incubator at 37°C.

  • Analytical instruments (e.g., ELISA, LC-MS).

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[14]

  • Sample Collection: At each time point, collect an aliquot of the plasma sample.

  • Analysis of Total and Conjugated Antibody: Use an ELISA-based method to quantify the total antibody and the antibody still conjugated to the payload. This allows for the calculation of the percentage of payload released over time.[14]

  • Analysis of Free Payload: Use LC-MS/MS to quantify the concentration of the free, unconjugated payload in the plasma.[15]

  • Data Analysis: Plot the percentage of conjugated ADC or the concentration of free payload over time to determine the stability profile of the ADC in plasma.[2]

Conclusion

The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, particularly in heterogeneous tumors. However, this can be associated with a higher risk of off-target toxicity due to premature payload release. Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile. The optimal linker strategy is highly dependent on the specific target antigen, the tumor microenvironment, the homogeneity of antigen expression, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough evaluation using the experimental protocols outlined in this guide is essential for the selection of the most appropriate linker for a successful ADC therapeutic.

References

Unveiling the Molecular Signature: A Guide to the Mass Spectrometry Characterization of Aminooxy-PEG4-Propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Aminooxy-PEG4-Propargyl is a chemical tool of significant interest in bioconjugation and pharmaceutical development. Its utility lies in its dual functionality: an aminooxy group for reaction with aldehydes and ketones to form stable oxime linkages, and a propargyl group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates. Mass spectrometry stands as a cornerstone technique for the verification and structural elucidation of these modified biomolecules.

Theoretical Mass Spectrometry Profile of this compound

In the absence of published experimental spectra, a theoretical analysis based on the compound's structure provides a solid foundation for its characterization. When subjected to mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), this compound is expected to be readily protonated to form a singly charged positive ion.

Table 1: Predicted Ionic Species for this compound in Mass Spectrometry

This table summarizes the theoretically calculated monoisotopic masses for the intact molecule and its potential adducts that are commonly observed in ESI-MS.

Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (m/z)
[M+H]⁺ C₁₁H₂₂NO₅⁺248.1492
[M+Na]⁺C₁₁H₂₁NNaO₅⁺270.1312
[M+K]⁺C₁₁H₂₁NKO₅⁺286.1051

Comparison with Alternative Linkers

This compound offers distinct advantages over other bifunctional linkers. Compared to linkers lacking a PEG component, the PEG4 spacer in this molecule is expected to produce a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), involving sequential neutral losses of ethylene (B1197577) glycol units (44.0262 Da). This predictable fragmentation can aid in the structural confirmation of conjugates. In contrast, aliphatic or aromatic linkers would yield different, and often more complex, fragmentation pathways. The presence of the basic aminooxy group facilitates efficient ionization in positive ion mode, potentially leading to lower limits of detection compared to linkers without a readily ionizable functional group.

Experimental Protocol for Mass Spectrometric Analysis

The following protocol provides a detailed methodology for the characterization of this compound and its conjugates using ESI mass spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a high-purity solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid to promote protonation.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • Full Scan MS: Acquire spectra in the m/z range of 100-1000 to detect the protonated molecule and common adducts.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 248.15) for collision-induced dissociation (CID) to generate a fragmentation pattern for structural confirmation. Optimize collision energy to achieve a rich spectrum of fragment ions.

Visualizing the Process and Predicted Fragmentation

To further clarify the experimental process and the expected molecular fragmentation, the following diagrams are provided.

G General Experimental Workflow for MS Characterization A Sample Preparation (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% FA) B Direct Infusion into ESI Source A->B C Positive Mode ESI-MS Analysis B->C D Full Scan MS (m/z 100-1000) C->D E Parent Ion Selection ([M+H]⁺) D->E F Collision-Induced Dissociation (CID) E->F G MS/MS Fragment Ion Analysis F->G

Caption: A streamlined workflow for the mass spectrometric analysis.

G Predicted Fragmentation Pathway of [this compound+H]⁺ Parent [M+H]⁺ m/z 248.15 Frag1 Loss of H₂O m/z 230.14 Parent->Frag1 Frag2 Loss of C₃H₃ (propargyl) m/z 209.12 Parent->Frag2 Frag3 Cleavage of PEG chain (e.g., loss of C₂H₄O) m/z 204.12 Parent->Frag3 Frag4 Further PEG fragmentation Frag3->Frag4

Caption: Key predicted fragmentation routes for structural confirmation.

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Aminooxy-PEG4-Propargyl, a bifunctional linker commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. This guide offers a step-by-step operational plan for the handling and disposal of this compound and associated waste materials.

Hazard Assessment and Personal Protective Equipment (PPE)

Therefore, all personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact with the chemical.
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from splashes and aerosols.
Body Protection A flame-retardant lab coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be required.Minimizes inhalation of any potential vapors or dust.

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. Waste contaminated with this compound must be collected and managed as hazardous waste.

Waste Stream Categories:

  • Solid Waste: Includes contaminated consumables such as gloves, pipette tips, weighing papers, and absorbent materials from spill cleanups.

  • Liquid Waste: Consists of unused solutions of this compound, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.

  • Sharps Waste: Encompasses any contaminated needles, syringes, or other sharp objects.

Container Requirements:

All waste containers must be in good condition, compatible with the chemical waste, and securely sealed when not in use.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Lined, puncture-resistant container with a secure lid."Hazardous Waste," "Solid Waste," "this compound," and list of any other contaminants.
Liquid Waste Leak-proof, chemical-resistant (e.g., HDPE or glass) container with a screw cap."Hazardous Waste," "Liquid Waste," "this compound," and list of all solvent components with approximate percentages.
Sharps Waste Designated, puncture-proof sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound."

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Experimental Protocol for Waste Handling:

  • Preparation: Designate a specific, well-ventilated area within the laboratory, preferably inside a chemical fume hood, for the accumulation of this compound waste.

  • Container Labeling: Before adding any waste, properly label the designated waste containers as specified in the table above. Include the start date of waste accumulation.

  • Waste Collection:

    • Solids: Place all contaminated solid materials directly into the designated solid waste container.

    • Liquids: Carefully pour all liquid waste into the designated liquid waste container using a funnel to prevent spills. Do not mix incompatible waste streams.

    • Sharps: Dispose of all contaminated sharps immediately into a designated sharps container.

  • Container Sealing: Keep all waste containers securely closed except when adding waste.

  • Storage: Store filled or partially filled waste containers in a designated satellite accumulation area away from general laboratory traffic and incompatible chemicals.

  • Arrange for Disposal: Once a waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up, don the appropriate PPE as outlined in the data table.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.

Safeguarding Your Research: Essential Safety and Handling Protocols for Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Aminooxy-PEG4-Propargyl, a valuable PEG-based PROTAC linker used in the synthesis of PROTACs.[1] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive personal protective equipment strategy is crucial when handling this compound, which contains an amine functional group.[2][3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. When there is a significant risk of splashes, a face shield should be worn over the goggles.[3]
Skin Protection A flame-resistant or 100% cotton lab coat should be worn.[3] Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC) are required.[3][4] For prolonged contact, consult the glove manufacturer's resistance guide. Always wear closed-toe shoes and long pants.[3]
Respiratory Protection All work with this chemical should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary.[4][5]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is essential to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely managing this compound in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_ppe Don All Required PPE prep_spill->handle_ppe handle_hood Work in a Certified Chemical Fume Hood handle_ppe->handle_hood handle_weigh Weigh and Dispense Carefully handle_hood->handle_weigh handle_store Keep Container Tightly Closed handle_weigh->handle_store disp_decon Decontaminate Glassware and Surfaces handle_store->disp_decon disp_waste Collect Waste in a Labeled, Approved Container disp_decon->disp_waste disp_local Dispose According to Local Regulations disp_waste->disp_local

Caption: Workflow for Safe Handling and Disposal

Experimental Protocols

General Handling Procedure:

  • Preparation: Before beginning any work, conduct a thorough risk assessment and review the Safety Data Sheet (SDS) for this compound.[5] Ensure all necessary PPE is readily available and a spill kit is accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.[3]

  • Chemical Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3] When not in use, ensure the container is tightly sealed to prevent the release of vapors.[3] Avoid contact with skin, eyes, and clothing.[3]

  • Post-Experiment Procedures: Following the completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.[3]

Disposal Plan:

  • Waste Collection: Collect all waste materials containing this compound in a designated and clearly labeled waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations to prevent environmental contamination.[2] Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.